Lurtotecan
Descripción
This compound is a semisynthetic analogue of camptothecin with antineoplastic activity. This compound selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, this compound also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
NX-211 is the low-clearance liposomal formulation; structure in first source
See also: this compound Dihydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFGKBWWUQOIOU-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164422 | |
| Record name | Lurtotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149882-10-0 | |
| Record name | Lurtotecan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149882-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lurtotecan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lurtotecan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lurtotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LURTOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1L80T08I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lurtotecan: A Deep Dive into its Mechanism as a Topoisomerase I Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan (GI147211) is a semi-synthetic analog of the natural alkaloid camptothecin, developed as a potent antineoplastic agent.[1] Like other members of the camptothecin family, its cytotoxic effects are primarily mediated through the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with topoisomerase I, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Topoisomerase I Inhibition
DNA topoisomerase I alleviates torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the cleavable complex. This allows for the controlled rotation of the broken strand around the intact strand, after which the enzyme re-ligates the nick.
This compound exerts its cytotoxic effect by selectively targeting and stabilizing this topoisomerase I-DNA cleavable complex.[1] By binding to this ternary complex, this compound prevents the re-ligation of the single-strand break. The collision of an advancing replication fork with this stabilized cleavable complex leads to the conversion of the single-strand break into a double-strand break, a highly lethal form of DNA damage. This irreversible DNA damage ultimately triggers a cascade of cellular events, including cell cycle arrest and apoptosis.
The following diagram illustrates the signaling pathway of topoisomerase I inhibition by this compound.
Caption: Mechanism of this compound as a topoisomerase I inhibitor.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacokinetic parameters and cytotoxic activity.
Table 1: Pharmacokinetic Parameters of this compound and its Liposomal Formulation (NX 211)
| Parameter | This compound | NX 211 (Liposomal this compound) | Reference |
| Systemic Clearance (L/h/m²) | 87 ± 28 | 0.82 ± 0.78 | [2][3] |
| Plasma Half-life (hours) | Not explicitly stated | ~10.4 | [4] |
| Urinary Excretion (% of dose) | Not explicitly stated | 10.1 ± 4.05 | [2] |
| Plasma Area Under the Curve (AUC) | Baseline | ~1500-fold increase vs. This compound | [5] |
Note: Pharmacokinetic parameters can vary significantly between studies and patient populations.
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| WiDr | Colon Carcinoma | 250 | [6] |
| IGROV-1 | Ovarian Adenocarcinoma | 180 | [6] |
| M-19 | Melanoma | 320 | [6] |
| H226 | Lung Cancer | 450 | [6] |
| A498 | Renal Cancer | 280 | [6] |
| MCF7 | Breast Cancer | 360 | [6] |
| EVSAT | Breast Cancer | 290 | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled DNA.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, and EDTA).
-
Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the topoisomerase I-mediated relaxation of the supercoiled DNA.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled form.[7][8]
The following diagram illustrates the workflow for a typical DNA relaxation assay.
Caption: Experimental workflow for a DNA relaxation assay.
DNA Cleavage Assay
This assay directly measures the ability of this compound to stabilize the topoisomerase I-DNA cleavable complex, resulting in an accumulation of cleaved DNA fragments.[9][10][11]
Methodology:
-
DNA Substrate Preparation: A DNA fragment with a known topoisomerase I cleavage site is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).
-
Reaction Setup: The radiolabeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer.
-
Drug Incubation: this compound at various concentrations is added to the reaction, followed by a short incubation period at 37°C to allow for the formation and stabilization of the cleavable complex.
-
Denaturation and Precipitation: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent complex, followed by precipitation of the DNA.
-
Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Autoradiography and Quantification: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the cleaved DNA is quantified to determine the extent of cleavage complex stabilization induced by this compound.[9][10][11]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cancer cells by measuring their metabolic activity.[12][13][14][15]
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specific period (e.g., 72 hours). Control wells with untreated cells and a vehicle control are also included.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a few hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is then determined.[12][13][14][15]
The following diagram illustrates the logical relationship in determining cell viability using the MTT assay.
Caption: Principle of the MTT cytotoxicity assay.
Structure-Activity Relationship
The structure of this compound, a derivative of camptothecin, is crucial for its topoisomerase I inhibitory activity. Key structural features that influence its efficacy include:
-
The Pentacyclic Ring System: This forms the core scaffold necessary for intercalation into the DNA at the site of topoisomerase I cleavage.
-
The α-hydroxy-δ-lactone Ring (E-ring): This ring is essential for the stabilization of the cleavable complex. The lactone form is the active conformation, and its hydrolysis to the inactive carboxylate form can reduce efficacy.
-
Substitutions on the A and B Rings: Modifications at these positions can significantly impact the drug's potency, solubility, and pharmacokinetic properties. For this compound, the specific substitutions contribute to its water solubility and potent anti-tumor activity.[6]
Conclusion
This compound is a potent topoisomerase I inhibitor that functions by trapping the enzyme-DNA cleavable complex, leading to lethal double-strand breaks and subsequent cancer cell death. Its mechanism of action has been extensively characterized through a variety of in vitro and in vivo assays. The development of its liposomal formulation, NX 211, has shown promise in improving its pharmacokinetic profile and therapeutic index. A thorough understanding of its molecular mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical application of this compound and other camptothecin analogs in oncology.
References
- 1. Facebook [cancer.gov]
- 2. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. MTT assay protocol | Abcam [abcam.com]
Lurtotecan: A Semisynthetic Camptothecin Analog for Advanced Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Lurtotecan (GI147211) is a potent, semisynthetic, water-soluble analog of the natural alkaloid camptothecin. Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, resulting in DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[1][2][3] this compound has demonstrated significant antitumor activity in a range of preclinical models and has been evaluated in clinical trials, both as a standalone agent and in a liposomal formulation (NX 211, also known as OSI-211) designed to enhance its pharmacokinetic profile and tumor delivery.[4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its evaluation.
Mechanism of Action: Targeting Topoisomerase I
This compound exerts its cytotoxic effects by targeting topoisomerase I (Top1), a nuclear enzyme responsible for relaxing torsional strain in DNA during replication and transcription. The process involves the following key steps:
-
Topoisomerase I-DNA Cleavage Complex Formation: Top1 introduces a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the cleavable complex.[7][8]
-
This compound-mediated Stabilization: this compound intercalates into this complex, effectively trapping the enzyme on the DNA.[9][10] This stabilization prevents the religation of the DNA strand.
-
Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with the stabilized ternary complex.[7][8]
-
Induction of Double-Strand Breaks and Apoptosis: This collision leads to the conversion of the single-strand break into a lethal double-strand break, triggering a cascade of cellular responses including cell cycle arrest and ultimately, apoptosis.[1][3]
Independent of DNA replication, this compound has also been shown to inhibit RNA synthesis and induce the degradation of topoisomerase I.[1][3]
Caption: Signaling pathway of this compound-mediated topoisomerase I inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its liposomal formulation, NX 211.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | T/B Ratio | Reference |
| Colon | HT-29 | This compound | 9 | Twice a week for 5 weeks | 0.8 | [5] |
| Colon | HT-29 | This compound | 12 | Twice a week for 5 weeks | 0.4 | [5] |
| Colon | SW48 | This compound | 9 | Twice a week for 5 weeks | 0.9 | [5] |
| Colon | SW48 | This compound | 12 | Twice a week for 5 weeks | 0.6 | [5] |
| Epidermoid | KB | NX 211 | 3 | Single dose | - | [11] |
| Ovarian | ES-2 | NX 211 | - | Repeat dose | - | [11] |
| T/B Ratio: Ratio of tumor volume after treatment to tumor volume before treatment. A T/B ratio <1 indicates tumor regression. |
Table 2: Comparative Pharmacokinetics of this compound and NX 211 in Nude Mice
| Parameter | This compound | NX 211 | Fold Increase (NX 211 vs. This compound) | Reference |
| Plasma AUC | - | - | 1500-fold | [2][4] |
| Plasma Residence Time | - | - | Markedly increased | [2][4] |
| Tumor Accumulation (24h) | - | - | 40-fold | [2][4] |
Table 3: Human Pharmacokinetics of this compound
| Parameter | Value | Dosing Schedule | Reference |
| Total Drug Half-lives (Day 1) | |||
| α-half-life | 0.095 h | 0.3-1.75 mg/m² for 5 consecutive days every 3 weeks | [5] |
| β-half-life | 0.91 h | " | [5] |
| γ-half-life | 7.1 h | " | [5] |
| Total Drug Half-lives (Day 4) | |||
| α-half-life | 0.062 h | " | [5] |
| β-half-life | 1.2 h | " | [5] |
| γ-half-life | 15 h | " | [5] |
| AUC (Day 1) | 0.057 µg•h/mL | " | [5] |
| AUC (Day 4) | 0.064 µg•h/mL | " | [5] |
| Plasma Clearance (Mean) | 87 ± 28 L/h | Phase II studies | [12] |
Table 4: Human Pharmacokinetics of Liposomal this compound (OSI-211)
| Parameter | Value | Dosing Schedule | Reference |
| Systemic Clearance (Plasma) | 0.946 ± 1.53 L/hour/m² | 1.5-3.7 mg/m²/day for 3 days | [13] |
| Urinary Recovery | 6.66% ± 5.26% | " | [13] |
| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² | 0.4-4.3 mg/m² once every 3 weeks | [14] |
| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² | " | [14] |
| Urinary Recovery | 10.1% ± 4.05% | " | [14] |
Table 5: Clinical Efficacy of this compound and Liposomal this compound (OSI-211)
| Cancer Type | Agent | Phase | Dosing Schedule | Response Rate | Reference |
| Breast Cancer | This compound | II | 1.2 mg/m² for 5 consecutive days every 3 weeks | 13% Partial Response | [5] |
| Non-Small-Cell Lung Cancer | This compound | II | " | 9.1% Partial Response | [5] |
| Topotecan-Resistant Ovarian Cancer | OSI-211 | II | 2.4 mg/m² on Days 1 and 8 of a 21-day cycle | No responses, 8 patients had stable disease | [6] |
| Head and Neck Cancer | OSI-211 | II | 2.4 mg/m²/day on days 1 and 8, every 21 days | 2.2% Objective Response | [15] |
| Relapsed Epithelial Ovarian Cancer | OSI-211 | II | Arm A: 1.8 mg/m²/d for 3 days, every 3 weeks | 8 objective responses | [16] |
| Relapsed Epithelial Ovarian Cancer | OSI-211 | II | Arm B: 2.4 mg/m²/d on days 1 & 8, every 3 weeks | 2 objective responses | [16] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (e.g., 180 µM in DMSO:HCl (98:2, v/v))
-
Crystal violet staining solution
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound. Perform serial dilutions in culture medium to achieve the desired concentration range. For example, dilute a 180 µM stock solution 20-fold in culture medium to get a starting concentration of 9.0 µM, then perform 3-fold serial dilutions directly in the 96-well plate.[4]
-
Drug Addition: Add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plates for 5 days under standard cell culture conditions.[4]
-
Cell Viability Assessment:
-
Remove the culture medium and wash the cells with PBS.
-
Stain the cells with crystal violet solution for a specified time.
-
Wash away the excess stain and allow the plates to dry.
-
Solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value using appropriate software.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.[5][17]
Caption: General workflow for an in vivo xenograft study of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., HT-29, SW48)
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or the vehicle control according to the specified dose and schedule (e.g., intravenously twice a week for five weeks).[5]
-
Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of excessive toxicity.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) or the ratio of tumor volume after treatment to before treatment (T/B ratio) to assess efficacy.[5]
HPLC Analysis of this compound in Human Plasma
This protocol describes a method for the quantification of total this compound in human plasma samples.[1][4]
Caption: Workflow for HPLC analysis of this compound in human plasma.
Materials:
-
Human plasma samples
-
10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v)
-
HPLC system with a fluorescence detector
-
Inertsil-ODS 80A analytical column (or equivalent)
-
This compound standard for calibration curve
Procedure:
-
Sample Pretreatment:
-
Chromatographic Conditions:
-
Injection and Analysis:
-
Inject a specific volume of the supernatant into the HPLC system.
-
Run the chromatographic separation.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound standard.
-
Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve. The lower limit of quantitation is typically around 1.00 ng/ml in plasma.[1]
-
Conclusion
This compound is a promising camptothecin analog with a well-defined mechanism of action targeting topoisomerase I. Preclinical studies have consistently demonstrated its potent antitumor activity. While clinical trials of the free drug showed modest activity, the development of a liposomal formulation, NX 211, significantly improved its pharmacokinetic properties, leading to enhanced tumor drug delivery and improved therapeutic index in preclinical models.[2][4] Further clinical investigation of liposomal this compound, potentially in combination with other agents or in specific patient populations, may be warranted to fully realize its therapeutic potential in the treatment of advanced cancers. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound and other camptothecin analogs.
References
- 1. Liposomal this compound (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of liposomal this compound (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Characterization of Camptothecin-induced Genomic Changes in the Camptothecin-resistant T-ALL-derived Cell Line CPT-K5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor this compound in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase II study of OSI-211 (liposomal this compound) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Toxicology of Lurtotecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical pharmacology and toxicology of Lurtotecan (GI147211), a semi-synthetic, water-soluble camptothecin analogue. This compound is an antineoplastic agent that functions as a topoisomerase I inhibitor.[1][2] This guide details its mechanism of action, preclinical efficacy in various models, pharmacokinetic profile, and toxicological findings. Particular attention is given to the comparison between standard this compound and its liposomal formulation, NX 211 (also known as OSI-211), which was developed to enhance its therapeutic index.[3][4]
Preclinical Pharmacology
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential nuclear enzyme involved in relaxing torsional strain in DNA during replication and transcription.[4] Like other camptothecins, this compound binds to and stabilizes the transient "cleavable complex" formed between topoisomerase I and DNA.[2][4] This stabilization prevents the enzyme from religating the single-strand breaks it creates.[2][4]
The collision of the DNA replication fork with these stabilized complexes leads to the conversion of single-strand breaks into irreversible double-strand DNA breaks.[2] This extensive DNA damage ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[2][5] Additionally, this compound has been noted to inhibit RNA synthesis and stimulate the degradation of topoisomerase I, potentially through the ubiquitin-proteasome pathway.[2][5]
In Vitro Efficacy
This compound has demonstrated potent cytotoxic activity against a range of human tumor cell lines. Initial studies found it to be more cytotoxic in vitro compared to topotecan.[6] Its liposomal formulation, NX 211, was also shown to be more potent than free this compound in vitro.[4]
| Cell Line | Cancer Type | Finding | Reference |
| HT-29 | Colon | Demonstrated cytotoxic activity. | [6] |
| SW48 | Colon | Demonstrated cytotoxic activity. | [6] |
| KB | Cervical | Used in xenograft models to show efficacy. | [3][4] |
| ES-2 | Ovarian | Used in xenograft models to show efficacy. | [3][4] |
| U251 | Glioblastoma | Used in biodistribution studies. | [4] |
| KBV | Cervical (MDR+) | Used in biodistribution and efficacy studies. | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
-
Cell Culture: Human tumor cell lines (e.g., HT-29, SW48) are cultured in appropriate media (e.g., McCoy's 5a, RPMI 1640) supplemented with fetal calf serum (FCS) and maintained at 37°C in a 5% CO2 incubator.[4]
-
Drug Exposure: Cells are seeded into multi-well plates and exposed to a range of concentrations of this compound, topotecan, or vehicle control.
-
Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.
-
Data Analysis: The concentration of drug that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.
In Vivo Efficacy
Preclinical studies in animal models, primarily immunodeficient mice bearing human tumor xenografts, confirmed the potent antitumor activity of this compound.[4][6] These studies also highlighted the significant therapeutic advantage of the liposomal NX 211 formulation.
Key Findings:
-
This compound vs. Topotecan: In colon tumor xenografts (HT-29 and SW48), this compound administered at 9 and 12 mg/kg resulted in tumor regression (Tumor/Baseline volume ratio <1), whereas topotecan at similar doses only slowed tumor growth. However, toxicity (body weight loss and death) was observed at the higher dose of this compound.[6]
-
NX 211 vs. This compound: In single-dose studies using KB and ES-2 xenograft models, NX 211 produced a consistent 3-fold or greater increase in the therapeutic index compared to free this compound.[3][4]
-
NX 211 at Equitoxic Doses: When compared at their maximum tolerated doses (MTD) in repeat-dose efficacy studies, NX 211 demonstrated a significant advantage, generating durable cures (>60 days) and a 2- to 8-fold greater log10 cell kill than this compound and topotecan, respectively.[3]
Table 1: In Vivo Antitumor Efficacy (Repeat-Dose, ES-2 Xenograft)
| Treatment | Dose (mg/kg/week) | Median Tumor Growth Delay (Days) | Log10 Cell Kill |
|---|---|---|---|
| NX 211 | 9 | >60 | 3.9 |
| This compound | 14 | 21 | 1.8 |
| Topotecan | 16 | 13 | 1.1 |
| Vehicle Control | N/A | 0 | 0 |
Source: Adapted from Emerson et al., Clinical Cancer Research, 2000.[4]
Experimental Protocol: Xenograft Antitumor Efficacy Study
-
Animal Models: Athymic nude mice are typically used.[4]
-
Tumor Implantation: Human tumor cells (e.g., 1-5 x 10^6 cells) are implanted subcutaneously into the flank of the mice.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound, NX 211, topotecan, or vehicle control (e.g., 5% dextrose in water) is administered, typically via intravenous (i.v.) bolus injection.[4] Dosing schedules can be single-dose or repeat-dose (e.g., once weekly for 3 weeks).[4]
-
Monitoring: Tumor dimensions and animal body weights are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoints: Efficacy is measured by tumor growth inhibition (TGI), tumor growth delay, and calculated log10 cell kill. Toxicity is assessed by body weight loss and treatment-related deaths.[4]
-
Data Analysis: Statistical comparisons are made between treatment groups and the vehicle control group.
Pharmacokinetics and Biodistribution
The preclinical pharmacokinetics (PK) of this compound were significantly altered and improved by liposomal encapsulation in the NX 211 formulation. Studies in nude mice demonstrated that NX 211 has a markedly longer plasma residence time and restricted volume of distribution compared to the free drug.[3][4]
Table 2: Pharmacokinetic Parameters in Nude Mice (Single 1 mg/kg IV Dose)
| Parameter | This compound (Free Drug) | NX 211 (Liposomal) | Fold-Increase |
|---|---|---|---|
| Cmax (ng/mL) | 330 ± 140 | 70,000 ± 11,000 | ~212x |
| AUC (ng·h/mL) | 110 ± 20 | 170,000 ± 20,000 | ~1500x |
| t1/2 (hours) | 0.8 ± 0.2 | 4.6 ± 0.6 | ~5.8x |
| Volume of Distribution (L/kg) | 3.3 ± 1.0 | 0.013 ± 0.002 | ~250x decrease |
| Clearance (L/h/kg) | 9.0 ± 1.5 | 0.006 ± 0.0007 | ~1500x decrease |
Source: Adapted from Emerson et al., Clinical Cancer Research, 2000.[4]
Biodistribution: Biodistribution studies using radiolabeled [14C]this compound and [14C]NX 211 in tumor-bearing mice showed significantly enhanced drug accumulation in tumors for the liposomal formulation.[4]
-
Twenty-four hours after administration, the concentration of the radiolabeled compound was 9- to 67-fold higher in tumors of mice treated with NX 211 compared to those treated with free this compound across four different xenograft models (ES-2, KB, KBV, and U251).[4]
-
In the ES-2 model specifically, there was a 40-fold increase in tumor accumulation for NX 211.[3][4]
Experimental Protocol: Pharmacokinetic & Biodistribution Study
-
Drug Administration: Nude mice are administered a single i.v. bolus of either this compound or NX 211 (e.g., 1 mg/kg).[4] For biodistribution, radiolabeled compounds ([14C]this compound) are used.[4]
-
Sample Collection (PK): Blood samples are collected via cardiac puncture at various time points post-injection (e.g., 5 min, 1, 4, 8, 24 hours).[4] Plasma is separated by centrifugation.
-
Sample Collection (Biodistribution): At a specified time point (e.g., 24 hours), animals are euthanized, and tumors and various tissues (liver, spleen, kidney, etc.) are harvested.[4]
-
Drug Level Analysis: this compound concentrations in plasma and tissue homogenates are determined by high-performance liquid chromatography (HPLC) with fluorescence detection. For radiolabeled studies, radioactivity is measured using a scintillation counter.
-
Data Analysis: PK parameters (Cmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis. Tissue distribution is reported as the amount of drug or radioactivity per gram of tissue.
Preclinical Toxicology
Toxicology studies are essential to define the safety profile of a new drug candidate. For this compound and its liposomal formulation, the primary dose-limiting toxicities (DLTs) were identified in animal models and later confirmed in Phase I clinical trials.
Key Toxicities
-
Hematologic Toxicity: The most significant DLTs observed for camptothecins, including this compound, are myelosuppression, manifesting as neutropenia and thrombocytopenia.[7] This is consistent with the drug's mechanism of action, which targets rapidly dividing cells like hematopoietic progenitors.[8] Studies comparing species sensitivity found that human and canine myeloid progenitors are more susceptible to camptothecin toxicity than murine progenitors, explaining why curative doses in mouse xenograft models are often not achievable in patients.[8]
-
Non-Hematologic Toxicity: In clinical studies of the liposomal formulation OSI-211 in patients with leukemia, mucositis and diarrhea were identified as the DLTs.[9]
Table 3: Summary of Preclinical and Clinical Toxicities
| Toxicity Type | Finding | Formulation | Species/Population | Reference |
|---|---|---|---|---|
| Hematologic | Neutropenia, Thrombocytopenia | NX 211 | Cancer Patients | [7] |
| Hematologic | Myelosuppression | This compound/Topotecan | Human, Dog, Mouse | [8] |
| Gastrointestinal | Mucositis, Diarrhea | OSI-211 | Leukemia Patients |[9] |
Safety, Genotoxicity, and Reproductive Toxicology
While detailed public reports on dedicated safety pharmacology, genotoxicity, carcinogenicity, and reproductive toxicology studies for this compound are limited, a standard preclinical development program would include these assessments to comply with regulatory guidelines (e.g., ICH S9).
-
Safety Pharmacology: These studies assess the effects of the drug on vital functions. Core battery studies typically evaluate the cardiovascular, respiratory, and central nervous systems in appropriate animal models (e.g., rats, dogs).
-
Genotoxicity: A standard battery of tests is conducted to assess the potential for the drug to cause genetic damage. This typically includes:
-
An in vitro bacterial reverse mutation assay (Ames test).
-
An in vitro cytogenetic assay in mammalian cells (e.g., chromosome aberration or micronucleus test).
-
An in vivo genotoxicity assay (e.g., bone marrow micronucleus test in rodents).
-
-
Carcinogenicity: Long-term (e.g., 2-year) studies in rodents may be required depending on the drug's intended clinical use, mechanism of action, and findings from genotoxicity and chronic toxicity studies.
-
Reproductive and Developmental Toxicology: These studies evaluate the potential effects on fertility and embryo-fetal development (EFD).[10][11] For oncology drugs intended for patients with advanced cancer, dedicated fertility studies are often not warranted, with reliance instead on effects on reproductive organs observed in general toxicology studies.[10] EFD studies are typically conducted in two species (one rodent, one non-rodent) to assess teratogenic potential.[10]
Conclusion
The preclinical data for this compound establish it as a potent topoisomerase I inhibitor with significant antitumor activity. The development of the liposomal formulation, NX 211, demonstrated a clear strategy to improve the drug's therapeutic potential by dramatically altering its pharmacokinetic profile. This led to prolonged plasma circulation, enhanced tumor accumulation, and superior efficacy in animal models compared to the free drug.[3][4] The primary toxicities identified were characteristic of the camptothecin class, mainly myelosuppression. While clinical development was ultimately discontinued, the preclinical investigation of this compound and its liposomal formulation provides a valuable case study in applying drug delivery technology to optimize the therapeutic index of a potent cytotoxic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential toxicity of camptothecin, topotecan and 9-aminocamptothecin to human, canine, and murine myeloid progenitors (CFU-GM) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
Lurtotecan (GI147211): A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan (also known by its developmental code GI147211 and OSI-211) is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.[1][2] As a potent inhibitor of topoisomerase I, it has been a subject of interest in oncology research for its potential antineoplastic activities.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Core Physical and Chemical Properties
This compound is a white to yellow solid.[1] Its stability is a critical consideration, as it is known to be sensitive to light, necessitating storage in sealed, light-protected containers at low temperatures (-20°C for short-term and -80°C for long-term storage).[1]
Quantitative Data Summary
The following tables summarize the key quantitative physical and chemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | (8S)-8-Ethyl-8-hydroxy-15-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H,12H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-4,13(15H)-dione | [3] |
| Synonyms | GI147211, OSI-211, NX 211 | [3][4] |
| CAS Number | 149882-10-0 | [5] |
| Property | Value | Source |
| Molecular Formula | C28H30N4O6 | [5] |
| Molecular Weight | 518.56 g/mol | [5] |
| Appearance | White to yellow solid | [1] |
| Melting Point | Not explicitly reported in the reviewed literature. | |
| pKa | Not explicitly reported in the reviewed literature. |
| Solubility | Value | Conditions | Source |
| Aqueous | 5.8 mg/mL | In pH 5 acetate buffer. | |
| Organic Solvents | 4.33 mg/mL | In DMSO (requires sonication). | [1] |
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[1][4] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. The collision of the replication fork with this stabilized complex results in irreversible double-strand DNA breaks, ultimately triggering apoptosis.[4]
Caption: Mechanism of this compound as a Topoisomerase I inhibitor.
Experimental Protocols
Determination of Physicochemical Properties
Melting Point Determination: The melting point of a solid pharmaceutical compound is typically determined using the capillary method.[6] A small, finely powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate in a melting point apparatus.[6][7] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7] A narrow melting point range is indicative of a pure compound.[7]
pKa Determination: The acid dissociation constant (pKa) of a pharmaceutical agent can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).[8][9] Potentiometric titration involves titrating a solution of the compound with a standard acid or base and monitoring the pH.[8] The pKa can be determined from the inflection point of the resulting titration curve.[8] For compounds with poor aqueous solubility, methods utilizing co-solvents or HPLC-based techniques, which measure the change in retention time with varying mobile phase pH, are often employed.[8][9]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
A validated reversed-phase HPLC (RP-HPLC) method with fluorescence detection is a sensitive technique for the quantification of this compound in biological matrices.[2]
Sample Preparation (Human Plasma):
-
To a 200 µL plasma sample, add a deproteinizing solution, such as a mixture of aqueous perchloric acid and acetonitrile.[2]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.[2]
Chromatographic Conditions:
-
Column: A C18 stationary phase, such as an Inertsil-ODS 80A analytical column, is suitable.[2]
-
Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile).
-
Detection: Fluorescence detection is highly sensitive for this compound.[2]
Workflow for HPLC Analysis:
Caption: General workflow for the HPLC analysis of this compound.
Conclusion
This technical guide provides a consolidated overview of the known physical and chemical properties of this compound (GI147211). While key data such as molecular weight, formula, and solubility have been presented, it is important to note the absence of publicly available experimental data for its melting point and pKa. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this potent topoisomerase I inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liposomal this compound (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. westlab.com [westlab.com]
- 7. scribd.com [scribd.com]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. academic.oup.com [academic.oup.com]
The Discovery and Development of Lurtotecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan (formerly known as GI147211 and OSI-211) is a semi-synthetic analog of camptothecin, a natural alkaloid with potent anticancer properties. As a topoisomerase I inhibitor, this compound represents a significant effort in the development of cytotoxic agents targeting DNA replication and repair mechanisms in cancer cells. This technical guide provides an in-depth overview of the discovery and development history of this compound, with a focus on its mechanism of action, preclinical pharmacology, and clinical evaluation. The development of a liposomal formulation, known as NX 211 or OSI-211, to improve its pharmacokinetic profile and therapeutic index is also detailed. While showing initial promise, the development of this compound was ultimately discontinued, offering valuable lessons for the field of oncology drug development.
Mechanism of Action: Topoisomerase I Inhibition
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA. This ternary complex, consisting of the enzyme, the drug, and the DNA, prevents the re-ligation of the single-strand breaks created by topoisomerase I. The collision of the advancing replication fork with these stabilized cleavage complexes leads to the conversion of single-strand breaks into irreversible double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis (programmed cell death).[1][2][3]
Signaling Pathways in this compound-Induced Cell Death
The DNA damage induced by this compound activates a complex network of downstream signaling pathways. The primary response involves the activation of DNA damage sensors such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of proteins involved in cell cycle checkpoints and apoptosis.
Preclinical Development
In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| LoVo | Colon Adenocarcinoma | 15,800 |
| HT-29 | Colon Adenocarcinoma | 5,170 |
| Note: The IC50 values for this compound (Irinotecan in the source) were significantly higher than its active metabolite SN-38, suggesting potential differences in cellular uptake or metabolism.[4] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
A common method to determine the in vitro cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound and its liposomal formulation has been demonstrated in various human tumor xenograft models in immunocompromised mice. These studies are crucial for evaluating the in vivo efficacy and therapeutic potential of a drug candidate before it proceeds to clinical trials.
| Tumor Model | Treatment | Dose and Schedule | Outcome |
| HT-29 Colon Xenograft | This compound | 9 mg/kg, twice a week for 5 weeks | T/B ratio of 0.8 |
| 12 mg/kg, twice a week for 5 weeks | T/B ratio of 0.4 | ||
| SW48 Colon Xenograft | This compound | 9 mg/kg, twice a week for 5 weeks | T/B ratio of 0.9 |
| 12 mg/kg, twice a week for 5 weeks | T/B ratio of 0.6 | ||
| T/B ratio: Tumor volume after treatment / Tumor volume before treatment. A T/B ratio < 1 indicates tumor regression.[1] |
Experimental Protocol: Human Tumor Xenograft Study
The evaluation of in vivo antitumor efficacy typically involves the following steps:
Clinical Development
This compound, in both its free and liposomal forms, has undergone several Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in various cancer types.
Phase I Clinical Trials
Phase I trials are designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D) of a new drug.
| Formulation | Dose Range | Schedule | DLTs | MTD |
| This compound | 0.3 - 1.75 mg/m² | 5 consecutive days every 3 weeks | - | 1.5 mg/m² |
| Liposomal this compound (NX 211) | 0.4 - 4.3 mg/m² | Once every 3 weeks | Neutropenia, Thrombocytopenia | 3.8 mg/m² |
| Liposomal this compound (OSI-211) | 1.5 - 3.7 mg/m² | Daily for 3 days | Mucositis, Diarrhea | 3.7 mg/m²/day |
Data compiled from multiple sources.[1][5][6][7]
Phase II Clinical Trials
Phase II trials aim to assess the antitumor activity of the drug in specific cancer types and to further evaluate its safety.
Small Cell Lung Cancer (SCLC)
| Study | Treatment | Dose and Schedule | Patient Population | Overall Response Rate (ORR) |
| EORTC ECSG | This compound (GI147211) | 1.2 mg/m²/day for 5 days every 3 weeks | Second-line SCLC | 16.6% |
Data from the European Organisation for Research and Treatment of Cancer Early Clinical Studies Group.[8]
Ovarian Cancer
| Study | Treatment | Dose and Schedule | Patient Population | Outcome |
| Seiden et al., 2004 | Liposomal this compound (OSI-211) | 2.4 mg/m² on Days 1 and 8 of a 21-day cycle | Topotecan-resistant ovarian cancer | No responses, 8 patients with stable disease |
| NCIC CTG | Liposomal this compound (OSI-211) | Arm A: 1.8 mg/m²/day for 3 days every 3 weeksArm B: 2.4 mg/m² on Days 1 and 8 every 3 weeks | Relapsed epithelial ovarian cancer | ORR: Arm A - 15.4%, Arm B - 4.9% |
NCIC CTG: National Cancer Institute of Canada Clinical Trials Group.[6][9]
Conclusion and Future Perspectives
The development of this compound, a semi-synthetic camptothecin analog, and its subsequent liposomal formulation, illustrates a rational approach to cancer drug development, aiming to improve upon the therapeutic window of a known class of cytotoxic agents. Preclinical studies demonstrated its potent topoisomerase I inhibitory activity and in vivo efficacy. However, clinical trials, while establishing a manageable safety profile, revealed only modest antitumor activity in heavily pretreated patient populations. The development of liposomal this compound was ultimately discontinued for topotecan-resistant ovarian cancer.
The story of this compound underscores the challenges in translating preclinical promise into clinical benefit, particularly in the context of drug resistance and the need for more effective therapeutic strategies. The data and insights gained from its development, however, have contributed to the broader understanding of topoisomerase I inhibitors and the development of subsequent generations of this important class of anticancer drugs. The detailed study of its mechanism of action and the downstream signaling pathways continues to inform the rational design of combination therapies and the identification of predictive biomarkers for patient selection.
References
- 1. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. aacrjournals.org [aacrjournals.org]
Early Phase Clinical Trial Results for Lurtotecan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-phase clinical trial results for Lurtotecan, a semi-synthetic analog of camptothecin and a potent topoisomerase I inhibitor. The document focuses on data from Phase I and II studies, presenting quantitative outcomes in structured tables, detailing experimental protocols, and visualizing key pathways and processes.
Core Mechanism of Action
This compound exerts its antineoplastic activity by targeting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] It selectively stabilizes the covalent complex formed between topoisomerase I and DNA.[2] This action inhibits the religation of single-strand breaks created by the enzyme during the S phase of the cell cycle, leading to the accumulation of DNA damage.[1][3] The collision of the replication fork with these stabilized complexes results in double-strand DNA breaks, ultimately triggering apoptosis and cell death.[2][3] Furthermore, this compound has been shown to stimulate the degradation of topoisomerase I, likely via the ubiquitin-proteasomal pathway.[3] Liposomal formulations of this compound, such as OSI-211 (also known as NX 211), were developed to prolong the plasma half-life of the drug, potentially enhancing its efficacy and therapeutic index.[1]
Phase I Clinical Trial Data
Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound and its liposomal formulations.
This compound (Liposomal - NX 211) in Advanced Solid Tumors
This study aimed to establish the safety and pharmacokinetic profile of liposomal this compound (NX 211) administered as a 30-minute intravenous infusion once every 3 weeks.[4]
| Parameter | Value |
| Number of Patients | 29 |
| Dose Levels (mg/m²) | 0.4, 0.8, 1.6, 3.2, 3.8, 4.3 |
| Recommended Phase II Dose | 3.8 mg/m² every 3 weeks[4] |
| Dose-Limiting Toxicities | Neutropenia, Thrombocytopenia[4] |
| Efficacy | 9 patients had stable disease[4] |
Pharmacokinetic Parameters (at the recommended Phase II dose): [4]
| Parameter | Value |
| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² |
| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² |
| Urinary Recovery (Fu) | 10.1% ± 4.05% |
This compound (Liposomal - OSI-211) in Advanced Leukemia
This Phase I study evaluated OSI-211 in patients with refractory myeloid leukemias, administered as a daily 30-minute intravenous infusion for 3 days.[5]
| Parameter | Value |
| Number of Patients | 20 |
| Starting Dose (mg/m²/day) | 1.5 |
| Maximum Tolerated Dose (mg/m²/day) | 3.7[5] |
| Dose-Limiting Toxicities | Mucositis, Diarrhea[5] |
| Efficacy | 14 of 18 evaluable patients (78%) with AML or MDS achieved transient bone marrow aplasia[5] |
Pharmacokinetic Parameters: [5]
| Parameter | Value |
| Mean Systemic Clearance (Plasma) | 0.946 ± 1.53 L/hour/m² |
| Urinary Recovery | 6.66% ± 5.26% |
Phase II Clinical Trial Data
Phase II studies were designed to assess the efficacy and further evaluate the safety of this compound in specific cancer types.
Liposomal this compound (OSI-211) in Topotecan-Resistant Ovarian Cancer
This open-label Phase II study evaluated the safety and efficacy of liposomal this compound in patients with ovarian cancer resistant to topotecan.[6]
| Parameter | Value |
| Number of Patients | 22 |
| Dosing Schedule | 2.4 mg/m² on Days 1 and 8 of a 21-day cycle[6] |
| Objective Responses | 0[6] |
| Stable Disease | 8 patients[6] |
| Toxicity | Moderate hematologic toxicity (thrombocytopenia, anemia, neutropenia), mild to moderate gastrointestinal toxicity and fatigue.[6] |
Liposomal this compound (OSI-211) in Squamous Cell Carcinoma of the Head and Neck (SCCHN)
This study assessed the activity and safety of OSI-211 in patients with metastatic or recurrent SCCHN.[7]
| Parameter | Value |
| Number of Patients | 46 eligible patients |
| Dosing Schedule | 2.4 mg/m² intravenously over 30 min on days 1 and 8, repeated every 21 days[7] |
| Objective Response Rate | 2.2% (1 patient)[7] |
| Stable Disease | 18 patients[7] |
| Median Time to Progression | 6 weeks[7] |
| Toxicity | Moderate hematological toxicity (Grade 1-2 anemia in 79% of patients) and mild non-hematological toxicity.[7] |
This compound in Various Solid Tumors (Phase II Program)
A broad Phase II program investigated this compound in several cancers, including breast, colorectal, and non-small-cell lung cancer (NSCLC).[8]
| Cancer Type | Number of Patients | Dosing Schedule | Partial Response Rate | Stable Disease Rate |
| Breast Cancer | 23 | 1.2 mg/m² for 5 consecutive days every 3 weeks | 13% | 39.1% |
| Colorectal Cancer | 19 | 1.2 mg/m² for 5 consecutive days every 3 weeks | 0% | 37% |
| NSCLC | 22 | 1.2 mg/m² for 5 consecutive days every 3 weeks | 9.1% | 22.7% |
Experimental Protocols
Patient Population and Eligibility
Across the early-phase trials, patients were generally required to have histologically confirmed malignancies that were refractory to standard therapies. Specific inclusion criteria varied by study but often included measurable disease, adequate organ function (hematologic, renal, and hepatic), and an acceptable performance status.[5][6][7] Exclusion criteria typically involved prior therapy with camptothecin analogues, uncontrolled systemic diseases, or significant co-morbidities.[9]
Drug Administration and Dose Escalation
This compound and its liposomal formulations were administered intravenously.[4][5][7] Infusion times and schedules varied between studies, for instance, as a 30-minute infusion once every 3 weeks, or on days 1 and 8 of a 21-day cycle.[4][7] In Phase I dose-escalation studies, the dose was increased in successive cohorts of patients until the MTD was determined, based on the incidence of DLTs observed during the first cycle of treatment.[4][5]
Pharmacokinetic Analysis
Pharmacokinetic assessments were a key component of the Phase I trials. Serial plasma, whole blood, and urine samples were collected at specified time points following drug administration.[4][5] Drug concentrations were determined using high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5] A sparse sampling method combined with a Bayesian algorithm was also utilized in a larger Phase II program to estimate individual pharmacokinetic parameters.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase II study of liposomal this compound (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of OSI-211 (liposomal this compound) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinConnect | Liposomal this compound in Treating Patients With [clinconnect.io]
- 10. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor this compound in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurtotecan: A Technical Guide to its Impact on DNA Replication and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lurtotecan, a semisynthetic analogue of camptothecin, is a potent topoisomerase I inhibitor with significant antineoplastic activity.[1] Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA covalent complex, which leads to catastrophic DNA damage during replication and ultimately triggers programmed cell death, or apoptosis.[1] This technical guide provides an in-depth analysis of this compound's effects on DNA replication and the intricate signaling pathways it activates to induce apoptosis. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized topoisomerase I inhibitors, such as topotecan and irinotecan, to provide a comprehensive overview of the expected cellular responses. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are included to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of Topoisomerase I and Induction of DNA Damage
This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[2][3] The core mechanism can be summarized in the following steps:
-
Enzyme Binding and Complex Stabilization: this compound intercalates into the DNA helix at the site of topoisomerase I activity and selectively stabilizes the transient "cleavable complex" formed between the enzyme and the DNA strand.[1]
-
Inhibition of DNA Religation: This stabilization prevents the religation of the single-strand break created by topoisomerase I.[1]
-
Collision with Replication Forks: During the S-phase of the cell cycle, the progression of the DNA replication fork collides with this stabilized ternary complex (this compound-topoisomerase I-DNA).[1][4]
-
Generation of Double-Strand Breaks: This collision results in the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB).[1][4]
-
Induction of Apoptosis: The accumulation of these DSBs is recognized by the cell's DNA damage response (DDR) machinery, which, if the damage is irreparable, triggers the apoptotic cascade.[4]
Data on Cellular Effects of Topoisomerase I Inhibitors
Table 1: IC50 Values of Topotecan in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| IMR-32 | Neuroblastoma (MYCN-amplified) | Higher sensitivity to inhibitors, lower to topotecan | [2] |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher sensitivity to inhibitors, lower to topotecan | [2] |
| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher sensitivity to inhibitors, lower to topotecan | [2] |
| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | Lower sensitivity to inhibitors, higher to topotecan | [2] |
| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | Lower sensitivity to inhibitors, higher to topotecan | [2] |
| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | Lower sensitivity to inhibitors, higher to topotecan | [2] |
Table 2: Effect of Topotecan on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (1-hour exposure)
| Topotecan Concentration | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control | 46.2% | 41.3% | 12.5% | [5] |
| 1 µM | 28.6% | 32.5% | 38.8% | [5] |
| 10 µM | 32.8% | 32.3% | 34.8% | [5] |
Table 3: Induction of Apoptosis by Topotecan in Human Lung Cancer Cell Lines (H460)
| Treatment | Apoptotic Index (AI) | Method | Reference |
| Control | Baseline | Morphological changes, TUNEL, FACS | [6] |
| Topotecan (IC80) | Highest values | Morphological changes, TUNEL, FACS | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of topoisomerase I inhibitors like this compound on DNA replication and apoptosis.
DNA Fiber Analysis for Replication Fork Dynamics
This assay allows for the direct visualization and quantification of DNA replication at the single-molecule level.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., HeLa, U2OS) at a density of 10,000–50,000 cells/well in a 6-well plate and incubate overnight.
-
Aspirate the medium and add fresh, prewarmed medium containing 50 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Add fresh, prewarmed medium containing 100 µM 5-iodo-2'-deoxyuridine (IdU) for 20-45 minutes at 37°C.[7]
-
-
Cell Lysis and DNA Spreading:
-
Wash cells with PBS, detach with trypsin, and resuspend in cold PBS to a concentration of 750,000 cells/mL.
-
Mix a small volume of the cell suspension with a lysis buffer on a glass slide.
-
Tilt the slide to allow the DNA to spread down the slide, creating "DNA fibers".[8]
-
-
Immunostaining and Visualization:
-
Fix the DNA fibers with a methanol/acetic acid solution.
-
Denature the DNA with HCl.
-
Block with a blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against BrdU (to detect CldU and IdU).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and visualize using a fluorescence microscope.[8]
-
-
Data Analysis:
-
Capture images and measure the length of the CldU (first label) and IdU (second label) tracks using image analysis software (e.g., ImageJ).
-
Analyze parameters such as replication fork speed, origin firing, and fork stalling.
-
Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations and for the specified time.
-
Harvest both adherent and suspension cells and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with this compound.
-
Lyse the cells in a chilled cell lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Enzymatic Reaction:
-
Detection:
-
For the colorimetric assay, measure the absorbance at 400-405 nm using a microplate reader.
-
For the fluorometric assay, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[6]
-
-
Data Analysis:
-
Compare the signal from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's mechanism of action.
Caption: this compound's core mechanism of action.
Caption: this compound-induced intrinsic apoptotic pathway.
Caption: Workflow for apoptosis analysis.
Conclusion
This compound represents a significant therapeutic agent in the class of topoisomerase I inhibitors. Its ability to induce targeted DNA damage in rapidly dividing cancer cells makes it a valuable tool in oncology. A thorough understanding of its molecular mechanism, particularly its interplay with DNA replication machinery and the subsequent activation of apoptotic signaling, is crucial for optimizing its clinical application and for the development of novel combination therapies. While further research is needed to quantify the specific cellular effects of this compound across a broad range of cancer types, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing these efforts. The continued investigation into the nuances of this compound's activity will undoubtedly contribute to more effective and personalized cancer treatments.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. research.pasteur.fr [research.pasteur.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
Methodological & Application
Lurtotecan Administration Protocol for In Vivo Research: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of Lurtotecan, a semi-synthetic camptothecin analog and topoisomerase I inhibitor. The following sections outline the necessary reagents, equipment, and step-by-step procedures for a typical subcutaneous xenograft mouse model study, including data on dosing, tumor measurement, and toxicity monitoring.
Overview and Mechanism of Action
This compound exerts its anticancer effects by inhibiting topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, this compound prevents the re-ligation of single-strand breaks.[1] The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, triggering the DNA Damage Response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[1][2] Liposomal formulations of this compound, such as NX 211, have been developed to improve its pharmacokinetic profile and tumor delivery.[3][4][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical in vivo studies of this compound in various xenograft models.
Table 1: this compound Dosing and Efficacy in Xenograft Models
| Tumor Model | Mouse Strain | This compound Formulation | Dosage (mg/kg) | Administration Route | Dosing Schedule | Efficacy Outcome | Reference |
| HT-29 (Colon) | Nude | Free Drug | 9 | Intravenous | Twice a week for 5 weeks | Tumor/Control (T/C) ratio: 0.8 | [6][7] |
| HT-29 (Colon) | Nude | Free Drug | 12 | Intravenous | Twice a week for 5 weeks | T/C ratio: 0.4 | [6][7] |
| SW48 (Colon) | Nude | Free Drug | 9 | Intravenous | Twice a week for 5 weeks | T/C ratio: 0.9 | [6][7] |
| SW48 (Colon) | Nude | Free Drug | 12 | Intravenous | Twice a week for 5 weeks | T/C ratio: 0.6 | [6][7] |
| ES-2 (Ovarian) | Nude | NX 211 (Liposomal) | 9 | Intravenous | Weekly | Increased log cell kill compared to free drug | [3] |
| KB (Epidermoid) | Nude | NX 211 (Liposomal) | 3 | Intravenous | Single dose | Greater tumor growth delay than 6 mg/kg free drug | [3] |
| KBV (Multidrug-resistant) | Nude | NX 211 (Liposomal) | 4 | Intravenous | Single dose | As effective as 16 mg/kg free drug | [3] |
Table 2: Toxicity Profile of this compound in Mice
| Dosage (mg/kg) | Mouse Strain | Administration Route | Observed Toxicity | Reference |
| 12 | Nude | Intravenous | Body weight loss, 2/6 animal deaths | [6][7] |
| 14 (MTD) | Nude | Intravenous (weekly) | Body weight loss, toxic deaths | [3] |
Experimental Protocols
Preparation of this compound for Injection
-
Reconstitution: this compound is a water-soluble compound.[6][8] For in vivo studies, it is typically dissolved in a sterile, isotonic vehicle such as 5% Dextrose in Water (D5W) or sterile saline (0.9% NaCl).
-
Concentration: The final concentration of the this compound solution should be calculated based on the desired dosage (mg/kg) and the average weight of the mice to be treated, ensuring the injection volume is within acceptable limits (typically < 0.2 mL for intravenous injection in mice).[2]
-
Storage: this compound solutions should be prepared fresh for each administration. If short-term storage is necessary, consult the manufacturer's stability data.
Subcutaneous Xenograft Tumor Model Protocol
-
Cell Culture: Culture the desired human cancer cell line (e.g., HT-29, SW48) in appropriate complete cell culture media.
-
Cell Preparation:
-
Harvest cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cell pellet in a sterile solution, such as a 1:1 mixture of HBSS and Matrigel®, to a final concentration of 5 x 10^6 to 1 x 10^7 cells per 0.1 mL. Matrigel® can aid in tumor establishment.
-
-
Animal Handling: Use immunocompromised mice (e.g., Nude, SCID) to prevent rejection of human tumor cells. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject 0.1 mL of the cell suspension subcutaneously using a 25-27 gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
This compound Administration
-
Tumor Growth Monitoring:
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
-
Administration:
-
Administer this compound or the vehicle control via the desired route (e.g., intravenous tail vein injection).
-
Follow the predetermined dosing schedule (e.g., weekly, twice weekly).
-
Monitoring and Endpoints
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) at regular intervals (e.g., twice a week) using digital calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[9]
-
-
Toxicity Monitoring:
-
Monitor the mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Body weight should be measured at least twice a week. A weight loss of more than 15-20% is a common endpoint.
-
At the end of the study, major organs can be collected for histological analysis to assess for any treatment-related pathologies.
-
-
Efficacy Endpoints:
-
The primary endpoint is typically tumor growth inhibition.
-
Other endpoints may include tumor regression, log cell kill, and survival.
-
The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when the mice show signs of excessive morbidity.
-
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway
Caption: this compound's mechanism of action and the resulting DNA damage response pathway.
In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study with this compound.
References
- 1. tumorvolume.com [tumorvolume.com]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Subcutaneous xenograft tumor models [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lurtotecan Quantification in Plasma and Urine by HPLC
This document provides detailed methodologies for the quantitative analysis of Lurtotecan in human plasma and urine samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound (GI147211) is a semisynthetic, water-soluble analog of the topoisomerase I inhibitor camptothecin, which has been investigated for its antitumor activity. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic assessments. The primary method described here is a sensitive reversed-phase HPLC (RP-HPLC) assay with fluorescence detection, which allows for the precise measurement of total this compound levels.[1]
I. Quantification of this compound in Human Plasma
This section details the protocol for determining total this compound concentrations in human plasma samples.
Experimental Protocol: Plasma Sample Analysis
-
Sample Preparation (Protein Precipitation):
-
To a 200 µL aliquot of human plasma, add 400 µL of a deproteinization solution.
-
The deproteinization solution consists of 10% (w/v) aqueous perchloric acid and acetonitrile in a 2:1 (v/v) ratio.[1]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Conditions:
-
Column: Inertsil-ODS 80A analytical column.[1]
-
Detection: Fluorescence detector.
-
Excitation Wavelength (λex): 378 nm.[1]
-
Emission Wavelength (λem): 420 nm.[1]
-
Note: Specific mobile phase composition, flow rate, and injection volume should be optimized based on the specific HPLC system and column dimensions available.
-
-
Internal Standard:
-
While the primary reference does not specify an internal standard for this exact method, Camptothecin is commonly used as an internal standard for the analysis of its analogs and is recommended for this application to improve accuracy and precision.
-
Workflow for this compound Quantification in Plasma
II. Quantification of this compound in Human Urine
Two distinct protocols are provided for the analysis of this compound in urine, depending on the expected concentration range.
A. Protocol for High Concentration Urine Samples (≥ 100 ng/mL)
-
Sample Preparation (Dilution):
-
Dilute the urine sample 40-fold with an appropriate diluent (e.g., mobile phase or a suitable buffer).
-
Use a 200 µL aliquot of the diluted sample for analysis.[1]
-
-
HPLC Conditions:
-
The HPLC conditions are identical to those described for plasma analysis.
-
B. Protocol for Low Concentration Urine Samples (< 100 ng/mL)
This modified procedure incorporates a solvent extraction and a post-column photochemical reaction to enhance the fluorescence signal, thereby increasing the sensitivity of the assay.[1]
-
Sample Preparation (Solvent Extraction):
-
To a 150 µL aliquot of urine, perform a single solvent extraction.
-
Use n-butanol and diethyl ether in a 3:4 (v/v) ratio as the extraction solvent.[1]
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for HPLC injection.
-
-
HPLC and Post-Column Derivatization Conditions:
-
The initial HPLC conditions are the same as for plasma analysis.
-
Post-Column Photochemical Reaction: After separation on the analytical column and before the fluorescence detector, the eluent is passed through a photochemical reaction unit.
-
The eluent is exposed to UV light at 254 nm.[1] This exposure has been shown to increase the fluorescence signal of this compound by approximately 14-fold.[1]
-
Workflow for this compound Quantification in Urine
III. Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described HPLC methods for this compound quantification.
| Parameter | Plasma Analysis | Urine Analysis (High Conc.) | Urine Analysis (Low Conc.) | Reference |
| Sample Volume | 200 µL | 200 µL (of diluted sample) | 150 µL | [1] |
| Lower Limit of Quantification (LLQ) | 1.00 ng/mL | 100 ng/mL | 0.500 ng/mL | [1] |
| Within-run Precision | < 7.5% | < 7.5% | < 10% | [1] |
| Between-run Precision | < 7.5% | < 7.5% | < 10% | [1] |
IV. Method Validation and Quality Control
For routine application, it is essential to validate the analytical method according to established guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high).
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference from endogenous components.
-
Recovery: The efficiency of the sample preparation process should be determined.
-
Stability: The stability of this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) should be evaluated.
Regular analysis of QC samples alongside unknown samples is critical to ensure the reliability and accuracy of the results.
References
Lurtotecan Cell-Based Cytotoxicity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan is a semi-synthetic analog of camptothecin, a potent inhibitor of DNA topoisomerase I.[1] Its mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA, which obstructs the normal process of DNA replication and repair. This ultimately leads to the formation of double-strand DNA breaks and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1] This application note provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other topoisomerase I inhibitors in various human cancer cell lines, as determined by a 5-day continuous exposure using the SRB assay.[2]
| Cell Line | This compound IC50 (nM) | Topotecan IC50 (nM) | SN-38 IC50 (nM) |
| A2780 (Ovarian) | 1.8 | 3.6 | 1.1 |
| IGROV-1 (Ovarian) | 1.3 | 2.5 | 0.8 |
| OVCAR-3 (Ovarian) | 2.1 | 4.2 | 1.3 |
| SK-OV-3 (Ovarian) | 2.5 | 5.1 | 1.6 |
| WiDr (Colon) | 1.6 | 3.2 | 1.0 |
| HT-29 (Colon) | 2.0 | 4.0 | 1.2 |
| SW620 (Colon) | 1.9 | 3.8 | 1.2 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted for adherent cancer cell lines to determine the cytotoxic effects of this compound.
Materials:
-
This compound (powder or stock solution)
-
Selected cancer cell lines (e.g., A2780, IGROV-1, WiDr)
-
Complete cell culture medium (specific to the cell line)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 10% (w/v) in deionized water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in deionized water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 0.1 nM to 100 nM, with a vehicle control (e.g., DMSO, if used to dissolve this compound).
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Cell Fixation:
-
Carefully remove the drug-containing medium from the wells.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.[3]
-
-
Staining:
-
Solubilization and Absorbance Reading:
-
Quickly wash the plate five times with 1% acetic acid to remove unbound SRB.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only) from all readings.
-
Calculate the percentage of cell survival using the following formula: % Survival = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
Plot the percentage of cell survival against the log of this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Caption: Experimental workflow for the this compound cell-based cytotoxicity assay using the SRB method.
References
Application Notes and Protocols for Lurtotecan and Cisplatin Combination Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lurtotecan, a potent topoisomerase I inhibitor, and cisplatin, a platinum-based DNA alkylating agent, represent a promising combination therapy for various solid tumors. This compound stabilizes the topoisomerase I-DNA cleavable complex, leading to single-strand DNA breaks, while cisplatin forms intra- and inter-strand DNA crosslinks. The synergistic anti-tumor effect of this combination is thought to arise from the inhibition of DNA repair mechanisms by this compound, thereby enhancing the cytotoxicity of cisplatin-induced DNA damage. These application notes provide a comprehensive overview of the preclinical evaluation of this compound and cisplatin combination therapy, including detailed experimental protocols and data presentation.
Data Presentation
Quantitative data from preclinical studies on topoisomerase I inhibitors (irinotecan, a close analog of this compound) in combination with cisplatin are summarized below. These values can serve as a reference for designing experiments with this compound and cisplatin.
In Vitro Cytotoxicity
Table 1: IC50 Values of a Topoisomerase I Inhibitor (Irinotecan) and Cisplatin in Human Cancer Cell Lines.
| Cell Line | Cancer Type | Irinotecan IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI)* |
| H69 | Small Cell Lung Cancer | Data not available | Data not available | Synergistic |
| H460 | Non-Small Cell Lung Cancer | Data not available | Data not available | Synergistic |
| HCT-116 | Colon Cancer | Data not available | Data not available | Synergistic |
| IGROV-1 | Ovarian Cancer | Data not available | Data not available | Synergistic |
| IGROV-1/Pt0.5 | Cisplatin-Resistant Ovarian Cancer | Data not available | Data not available | Additive |
In Vivo Tumor Growth Inhibition
Table 2: Tumor Growth Inhibition in Xenograft Models with Topotecan and Cisplatin Combination Therapy.
| Xenograft Model | Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| IGROV-1 Ovarian Carcinoma | Topotecan + Cisplatin | Topotecan: 5.1 mg/kg; Cisplatin: Suboptimal dose | 60% | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, both individually and in combination.
Materials:
-
Cancer cell lines of interest
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in 0.9% NaCl)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete medium.
-
For combination studies, prepare a matrix of concentrations of both drugs. A fixed-ratio (e.g., based on the ratio of their individual IC50 values) or a variable-ratio design can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO and/or NaCl).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism). For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and cisplatin combination therapy using flow cytometry.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cisplatin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and cisplatin combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
This compound (formulated for in vivo use)
-
Cisplatin (formulated for in vivo use)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, cisplatin can be administered intraperitoneally (i.p.) once a week, and this compound can be administered intravenously (i.v.) or i.p. on a daily or intermittent schedule. A clinical trial used cisplatin IV over 1 hour followed by liposomal this compound IV over 30 minutes on days 1-3, with the cycle repeating every 3 weeks[3].
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Signaling Pathway of this compound and Cisplatin Synergy
References
- 1. Drug ratio-dependent antitumor activity of irinotecan and cisplatin combinations in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo interaction between cisplatin and topotecan in ovarian carcinoma systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: In Vitro Drug Combination Screening with Lurtotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro drug combination screenings using Lurtotecan, a semi-synthetic camptothecin analog and potent Topoisomerase I (Top1) inhibitor. The goal of combination screening is to identify synergistic interactions that can enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity.
Introduction to this compound and Combination Therapy
This compound is an antineoplastic agent that functions by inhibiting Topoisomerase I.[1][2] Its mechanism of action involves stabilizing the covalent complex between Top1 and DNA, which obstructs the normal DNA replication and religation process.[3][4] This leads to the accumulation of single-strand breaks that convert to lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing apoptosis in cancer cells.[4]
The rationale for using this compound in combination therapy is based on several key principles of oncology:
-
Enhancing Cytotoxicity: Combining this compound with agents that target different but complementary pathways can lead to synergistic cell killing.
-
Overcoming Resistance: Tumor cells can develop resistance to single-agent therapies. Combination approaches can target multiple cellular mechanisms simultaneously, reducing the likelihood of resistance.
-
Reducing Toxicity: Synergistic combinations may allow for the use of lower, less toxic doses of each individual drug while achieving a greater therapeutic effect.[5][6]
This compound's Mechanism of Action: Topoisomerase I Inhibition
This compound's primary target is the Top1-DNA cleavage complex. The following diagram illustrates this signaling pathway.
High-Throughput Drug Combination Screening Workflow
A systematic approach is essential for identifying synergistic drug pairs from a large pool of candidates. The workflow involves experimental screening followed by computational analysis to quantify the level of synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Combination - Kyinno Bio [kyinno.com]
Application Notes and Protocols for Detecting Lurtotecan-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of DNA damage induced by Lurtotecan, a semi-synthetic camptothecin analog and topoisomerase I inhibitor.[1] The protocols outlined below are essential tools for preclinical and clinical research aimed at evaluating the pharmacodynamic effects of this compound and understanding its mechanism of action.
This compound stabilizes the covalent complex between topoisomerase I and DNA, which inhibits the re-ligation of single-strand breaks generated during DNA replication.[1] This leads to the accumulation of DNA lesions, replication fork collapse, the formation of double-strand breaks, and ultimately, the induction of apoptosis.[1][2] Accurate and reproducible methods to measure this DNA damage are critical for drug development.
This document details three key experimental protocols: the Comet Assay (Single-Cell Gel Electrophoresis), γ-H2AX Immunofluorescence Staining, and DNA Fragmentation Assays.
Key Experimental Methods and Data Presentation
The following table summarizes the primary methods for detecting this compound-induced DNA damage, their principles, and the type of data generated.
| Method | Principle | Key Endpoint Measured | Throughput |
| Comet Assay | Electrophoresis of single cells embedded in agarose gel. Damaged DNA migrates from the nucleus, forming a "comet tail".[3] | DNA strand breaks (single and double) and alkali-labile sites.[3] | Medium to High |
| γ-H2AX Staining | Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).[4] | Formation of nuclear foci, where each focus generally corresponds to a single DSB.[5] | High |
| DNA Fragmentation | Analysis of internucleosomal DNA cleavage, a hallmark of apoptosis. | "Ladder" pattern on an agarose gel or quantification of cells with sub-G1 DNA content by flow cytometry.[6] | Low to High |
I. Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[3] The alkaline version of the assay is particularly useful for detecting the DNA lesions induced by topoisomerase I inhibitors.[7]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
Fully frosted microscope slides
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)[8]
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)[8]
-
Neutralization buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with the desired concentrations of this compound for the specified duration.
-
Slide Preparation: Prepare a 1% NMP agarose solution in water and coat clean microscope slides with a thin layer. Allow to air dry.
-
Cell Harvesting and Embedding: Harvest the treated and control cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of the cell suspension with 75 µL of 0.5% LMP agarose at 37°C.
-
Slide Casting: Pipette the cell/agarose mixture onto the pre-coated slides, cover with a coverslip, and place on a cold flat surface for 10 minutes to solidify.
-
Lysis: Carefully remove the coverslips and immerse the slides in pre-chilled lysis solution for at least 1 hour at 4°C in the dark.[8]
-
DNA Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Allow the DNA to unwind for 20-40 minutes.[8]
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.[9]
-
Neutralization: Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining and Visualization: Stain the slides with a suitable DNA dye and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters such as tail length, percent DNA in the tail, and tail moment.
Quantitative Data Summary (Example with Topoisomerase I Inhibitors)
The following table presents example data that could be obtained from a comet assay. Note that this compound-specific data is limited in publicly available literature, so data from other topoisomerase I inhibitors like Irinotecan (and its active metabolite SN-38) are used for illustration.
| Treatment | Concentration | Duration (h) | Cell Line | % DNA in Tail (Mean ± SD) | Reference |
| Control | - | 1 | HT-29 | 5.2 ± 1.1 | [10] |
| SN-38 | 1 µM | 1 | HT-29 | 25.6 ± 3.4 | [10] |
| SN-38 | 10 µM | 1 | HT-29 | 45.1 ± 5.8 | [10] |
| Control | - | 1 | HCT-116 | 4.8 ± 0.9 | [10] |
| SN-38 | 1 µM | 1 | HCT-116 | 18.9 ± 2.7 | [10] |
| SN-38 | 10 µM | 1 | HCT-116 | 33.7 ± 4.1 | [10] |
Experimental Workflow: Comet Assay
II. γ-H2AX Immunofluorescence Staining
The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks.[4] Immunofluorescence detection of γ-H2AX foci provides a sensitive and quantitative measure of DSBs.[4]
Experimental Protocol: γ-H2AX Staining
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound stock solution
-
Paraformaldehyde (PFA) or methanol for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139)
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat with this compound at various concentrations and for different time points.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody diluted in blocking solution overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody, diluted in blocking solution, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Quantitative Data Summary (Example with Topotecan)
The following table provides an example of quantitative data from a γ-H2AX immunofluorescence assay using the topoisomerase I inhibitor, topotecan.
| Treatment | Dose (mg/kg) | Time Post-Treatment (h) | Xenograft Model | % γ-H2AX Positive Nuclei (Mean) | Reference |
| Vehicle | - | 2 | A375 | ~5 | [11] |
| Topotecan | 0.03 MTD | 2 | A375 | ~20 | [11] |
| Topotecan | 0.1 MTD | 2 | A375 | ~40 | [11] |
| Topotecan | 0.32 MTD | 2 | A375 | ~60 | [11] |
| Vehicle | - | 4 | A375 | ~5 | [11] |
| Topotecan | 0.1 MTD | 4 | A375 | ~55 | [11] |
| Topotecan | 0.32 MTD | 4 | A375 | ~75 | [11] |
MTD: Maximum Tolerated Dose
Experimental Workflow: γ-H2AX Immunofluorescence
References
- 1. Facebook [cancer.gov]
- 2. biotin-11-ctp.com [biotin-11-ctp.com]
- 3. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage [ouci.dntb.gov.ua]
- 4. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessment of γ-H2AX levels in circulating tumor cells from patients receiving chemotherapy [frontiersin.org]
- 6. chemometec.com [chemometec.com]
- 7. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. mdpi.com [mdpi.com]
- 10. Comet assay measures of DNA damage as biomarkers of irinotecan response in colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Lurtotecan Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with lurtotecan, a potent topoisomerase I inhibitor. As specific data on this compound resistance is limited, the information provided is largely extrapolated from well-documented resistance mechanisms of other camptothecins, such as irinotecan and topotecan.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a semi-synthetic analog of camptothecin. Its primary mechanism of action is the inhibition of DNA topoisomerase I (Top1). This compound stabilizes the covalent complex between Top1 and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication.[1][2] This leads to the accumulation of DNA double-strand breaks when the replication fork collides with these stabilized complexes, ultimately triggering apoptosis.[3]
Q2: What are the major known mechanisms of resistance to camptothecins like this compound?
While specific mechanisms for this compound are not extensively documented, resistance to camptothecins, in general, can be broadly categorized into three main areas:
-
Reduced intracellular drug concentration: This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein - BCRP), which actively efflux the drug out of the cancer cell.[4][5]
-
Alterations in the drug target (Topoisomerase I): This can include mutations in the TOP1 gene that reduce the binding affinity of the drug to the Top1-DNA complex, or decreased expression of the Top1 enzyme.[6][7]
-
Altered cellular response to DNA damage: Cancer cells can develop mechanisms to more efficiently repair the DNA double-strand breaks caused by this compound or may have defects in the apoptotic signaling pathways that are normally activated by such damage.[6][8][9]
Q3: How can I establish a this compound-resistant cancer cell line in the lab?
A common method is through continuous exposure to gradually increasing concentrations of the drug.[5][10] This process selects for cells that develop resistance mechanisms over time. A general approach involves starting with a this compound concentration at approximately the IC50 of the parental cell line and incrementally increasing the dose as the cells adapt and resume proliferation.[8]
Troubleshooting Experimental Issues
Problem 1: My cancer cell line is showing increasing resistance to this compound in my long-term culture. How can I determine the mechanism?
Answer: A step-wise approach can help elucidate the resistance mechanism.
Step 1: Verify Drug Efflux as a Potential Mechanism
-
Hypothesis: The resistant cells may be overexpressing an ABC transporter protein, leading to increased drug efflux.
-
Experiment: Compare the expression of common drug transporters like ABCG2 and ABCB1 between your resistant and parental (sensitive) cell lines using Western blotting or quantitative real-time PCR (qRT-PCR).[5][11]
-
Troubleshooting:
-
No change in ABC transporter expression? Proceed to investigate target alteration.
-
Increased ABCG2 expression is observed? Confirm its function by treating the resistant cells with this compound in the presence and absence of a known ABCG2 inhibitor (e.g., Ko143). A restoration of sensitivity in the presence of the inhibitor would confirm this mechanism.
-
Step 2: Investigate Alterations in the Drug Target, Topoisomerase I
-
Hypothesis: The resistant cells may have reduced Top1 expression or a mutation in the TOP1 gene.
-
Experiment:
-
Assess Top1 protein levels via Western blot.
-
Quantify TOP1 mRNA levels using qRT-PCR.
-
Sequence the TOP1 gene in both parental and resistant cell lines to identify potential mutations.
-
-
Troubleshooting:
-
Reduced Top1 expression is observed? This is a likely contributor to resistance.
-
No change in Top1 expression? Consider the possibility of mutations affecting drug binding.
-
A mutation is found? Further functional studies would be needed to confirm its role in resistance.
-
Step 3: Assess for Altered DNA Damage Response
-
Hypothesis: Resistant cells may have an enhanced DNA repair capacity or defects in apoptosis signaling.
-
Experiment:
-
Apoptosis Assay: Treat both parental and resistant cells with this compound and measure the extent of apoptosis using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[3][4]
-
DNA Damage Markers: Assess the levels of DNA damage markers, such as γH2AX, via Western blot or immunofluorescence after this compound treatment.
-
-
Troubleshooting:
-
Resistant cells show significantly less apoptosis than parental cells at the same drug concentration? This suggests an altered apoptotic response.
-
Resistant cells show faster resolution of γH2AX foci after drug removal? This could indicate enhanced DNA repair.
-
Problem 2: My IC50 values for this compound are inconsistent across experiments.
Answer: Inconsistent IC50 values can arise from several factors.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment and that the cells are in the logarithmic growth phase.[12]
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours) for all experiments.
-
Reagent Quality and Preparation: Ensure that the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. For viability assays like the MTT assay, ensure the reagent is properly prepared and that the formazan crystals are fully dissolved before reading the absorbance.[13]
-
Cell Line Stability: If you are working with a cell line over many passages, it's possible for its characteristics to drift. It is good practice to use cells from a low passage number for critical experiments.
Quantitative Data Summary
The following tables provide representative data that might be observed when investigating this compound resistance. Note that these are example values, and actual results will vary depending on the cell line and experimental conditions.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental OVCAR-8 | 15 | - |
| This compound-Resistant OVCAR-8 | 225 | 15 |
| Parental HCT116 | 25 | - |
| This compound-Resistant HCT116 | 300 | 12 |
Table 2: Relative Gene Expression in this compound-Resistant Cells Compared to Parental Cells
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| ABCG2 | 25.4 |
| TOP1 | 0.8 |
| BRCA1 | 3.2 |
| Bax | 0.5 |
| Bcl-2 | 4.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability after treatment with this compound in a 96-well plate format for adherent cells.
-
Materials:
-
Adherent cancer cells in culture
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilization solvent
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[3][4]
-
Materials:
-
Parental and resistant cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot for ABCG2 and Topoisomerase I
This protocol describes the detection of protein expression levels.[11][14]
-
Materials:
-
Cell lysates from parental and resistant cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ABCG2, anti-Top1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine the protein concentration.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ABCG2 or anti-Top1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL reagent and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading.
-
Visualizations
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving Lurtotecan solubility and stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurtotecan. The focus is on improving its solubility and stability in aqueous solutions.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges in formulation?
A1: this compound is a semi-synthetic, water-soluble analogue of camptothecin, an inhibitor of topoisomerase I, with potent anti-tumor activity. The primary challenges in its formulation are its chemical instability, particularly the hydrolysis of its active lactone ring to an inactive carboxylate form at neutral and alkaline pH, and its susceptibility to photodegradation.
Q2: What is the general solubility behavior of this compound in aqueous solutions?
A2: As a water-soluble camptothecin analogue, this compound's solubility is influenced by pH. Generally, camptothecins exhibit higher solubility in acidic conditions where the lactone ring is more stable. As the pH increases towards neutral and alkaline conditions, the equilibrium shifts towards the more water-soluble but inactive carboxylate form.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly pH-dependent. The active lactone form is most stable in acidic conditions (pH < 5). As the pH increases, the rate of hydrolysis of the lactone ring to the inactive carboxylate form increases significantly. This conversion is reversible, but the equilibrium favors the inactive form at physiological pH (7.4).
Q4: What is the impact of light on this compound stability?
A4: this compound is highly susceptible to photodegradation. Exposure to light, especially sunlight and laboratory light, can lead to the formation of degradation products, one of which has been identified as 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC).[1] It is crucial to protect this compound solutions from light at all stages of handling and storage.
Q5: What are the primary degradation pathways for this compound?
A5: The two primary degradation pathways for this compound are:
-
pH-dependent hydrolysis: The reversible opening of the lactone E-ring to form the inactive carboxylate.
-
Photodegradation: Light-induced degradation leading to the formation of photoproducts like MEC.[1]
Q6: How can liposomal encapsulation improve this compound's properties?
A6: Liposomal encapsulation can protect this compound from degradation, prolong its circulation time, and enhance its delivery to tumor tissues. By maintaining a low intra-liposomal pH, the stability of the active lactone form can be significantly improved. Liposomal formulations of this compound, such as OSI-211 (formerly NX 211), have been investigated in clinical trials.[2][3]
II. Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible precipitate forms in the solution upon preparation or during storage. | pH of the solution is too high: this compound is more soluble at acidic pH. An increase in pH can lead to precipitation. | 1. Verify and adjust pH: Ensure the pH of your aqueous solution is in the acidic range (ideally pH 3-5) using appropriate buffers (e.g., acetate, citrate).2. Use a co-solvent: For research purposes, small amounts of a water-miscible organic solvent like DMSO can be used to initially dissolve this compound before dilution in the aqueous buffer. |
| Low temperature: Solubility may decrease at lower temperatures. | 1. Gently warm the solution: If appropriate for the experiment, gentle warming can help redissolve the precipitate. Always check for any signs of degradation after warming. | |
| High drug concentration: Exceeding the solubility limit at a given pH and temperature. | 1. Dilute the solution: If the experimental design allows, reduce the concentration of this compound.2. Perform solubility studies: Determine the solubility of this compound under your specific experimental conditions (see Section IV: Experimental Protocols). |
Issue 2: Loss of this compound Activity Over Time
| Symptom | Possible Cause | Troubleshooting Steps |
| Reduced efficacy in cell-based assays or inconsistent analytical results. | Lactone ring hydrolysis: Conversion of the active lactone form to the inactive carboxylate form at neutral or alkaline pH. | 1. Maintain acidic pH: Prepare and store this compound solutions in an acidic buffer (pH 3-5).2. Prepare fresh solutions: Use freshly prepared solutions for experiments whenever possible.3. Analyze for lactone and carboxylate forms: Use a validated HPLC method to quantify the ratio of the two forms over time (see Section IV: Experimental Protocols). |
| Photodegradation: Exposure to light has caused degradation of the active drug. | 1. Protect from light: Handle and store all this compound solutions in amber vials or wrap containers with aluminum foil. Work in a dimly lit environment when possible.[1] | |
| Inappropriate storage temperature: Higher temperatures can accelerate degradation. | 1. Store at recommended temperatures: Store stock solutions at -20°C or -80°C.[4] For short-term storage of aqueous solutions, refrigeration (2-8°C) is recommended. |
Issue 3: Low Encapsulation Efficiency in Liposomes
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant fraction of this compound remains in the external aqueous phase after liposome preparation. | Inefficient drug loading method: Passive loading of a water-soluble drug like this compound is often inefficient. | 1. Implement active (remote) loading: Use a transmembrane pH gradient (e.g., acidic interior) to drive the uptake and retention of the basic this compound molecule. An ammonium sulfate gradient can also be effective. |
| Suboptimal lipid composition: The lipid bilayer composition may not be ideal for retaining the drug. | 1. Incorporate cholesterol: Cholesterol can increase membrane rigidity and reduce drug leakage.2. Use lipids with a high phase transition temperature (Tc): Lipids that are in a gel state at the storage and in vivo temperature can better retain the encapsulated drug. | |
| Liposome size and lamellarity: These factors can influence the entrapped volume and drug retention. | 1. Optimize extrusion or sonication parameters: Control the size of the liposomes to achieve a uniform population with the desired diameter.2. Use methods that favor the formation of unilamellar vesicles: This can improve the consistency of drug loading. |
III. Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of Camptothecin Analogues (as a proxy for this compound)
| pH | Half-life of Lactone Form (minutes) at 25°C | Equilibrium Lactone Content (%) |
| 7.1 | ~32 | ~23% |
| 7.3 | ~29 | ~21% |
| 7.6 | Significantly decreased | ~15% |
Data is for Camptothecin and its derivatives and is intended to be illustrative for this compound. The lactone half-life and equilibrium content decrease as the pH becomes more alkaline.[5][6]
Table 2: Photodegradation of this compound (NX 211) in Biological Fluids
| Matrix | Light Condition | Incubation Time | Increase in MEC Concentration |
| Plasma | Sunlight | 2 hours | 99-fold |
| Whole Blood | Sunlight | 2 hours | 4.5-fold |
MEC (7-methyl-10,11-ethylenedioxy-20(S)-camptothecin) is a photodegradant of this compound. This compound is more stable in whole blood compared to plasma upon light exposure.[1]
IV. Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., acetate buffer pH 4.0, phosphate buffer pH 7.4)
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a UV or fluorescence detector
-
Syringe filters (0.22 µm)
Methodology:
-
Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent (e.g., the mobile phase for HPLC analysis).
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and its degradation products (e.g., the carboxylate form) in a sample.
Materials:
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Mobile phase: A gradient of an acidic buffer (e.g., phosphate buffer, pH 3.4) and an organic solvent (e.g., a mixture of acetonitrile and methanol) is often effective for separating camptothecin analogues and their degradation products.[7]
-
This compound reference standard
-
Samples for analysis (e.g., from solubility or stability studies)
Methodology:
-
Method Development (if not established):
-
Optimize the mobile phase composition and gradient to achieve good separation between the this compound lactone peak, the carboxylate peak, and any other degradation products.
-
The lactone form is typically more retained on a C18 column than the more polar carboxylate form.
-
-
Sample Preparation:
-
Dilute the samples in the mobile phase to a concentration within the linear range of the assay.
-
For samples from stability studies at neutral or basic pH, acidification of the sample immediately before injection can convert the carboxylate form back to the lactone form if total drug concentration is desired. To quantify both forms, the sample should be injected without pH adjustment.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Identify and quantify the peaks based on the retention times of the reference standards.
-
A fluorescence detector can offer higher sensitivity and selectivity for camptothecins.
-
Protocol 3: Preparation of Liposomal this compound using a pH Gradient
Objective: To encapsulate this compound into liposomes using an active loading method.
Materials:
-
This compound
-
Lipids (e.g., DSPC, Cholesterol)
-
Buffer for hydration (e.g., citrate buffer, pH 4.0)
-
Buffer for external phase (e.g., phosphate buffered saline, pH 7.4)
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Dialysis membrane or size exclusion chromatography column
Methodology:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Liposome Hydration and Sizing:
-
Hydrate the lipid film with the acidic internal buffer (e.g., citrate buffer, pH 4.0) by vortexing or gentle shaking. This will form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs) with a uniform size distribution.
-
-
Creation of pH Gradient:
-
Exchange the external buffer of the liposome suspension with a buffer of higher pH (e.g., PBS, pH 7.4). This can be done by dialysis or size exclusion chromatography. This creates a pH gradient with an acidic interior and a neutral exterior.
-
-
Drug Loading:
-
Add the this compound solution to the liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC) for a defined period (e.g., 30-60 minutes) to allow for drug loading.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the encapsulation efficiency by quantifying the drug concentration before and after purification.
-
Measure the particle size and zeta potential of the final liposomal formulation.
-
V. Visualizations
References
- 1. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of pH and ring-opening hydrolysis kinetics on liposomal release of topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lurtotecan Dosage to Minimize Hematologic Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Lurtotecan dosage while minimizing hematologic toxicity in preclinical and clinical research settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound?
A1: The primary dose-limiting toxicities of this compound are hematologic, specifically neutropenia and thrombocytopenia.[1] These effects are a direct consequence of the drug's mechanism of action, which targets rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow.[2][3]
Q2: What is the mechanism of action of this compound that leads to both anticancer activity and hematologic toxicity?
A2: this compound is a semi-synthetic analog of camptothecin and functions as a topoisomerase I inhibitor.[4] It stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of single-strand breaks.[5] When the replication fork collides with this stabilized complex, it leads to double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells and hematopoietic progenitors.[4][5]
Q3: Are there any known predictors of this compound-induced hematologic toxicity?
A3: Yes, studies have shown a significant correlation between the urinary excretion of this compound and the severity of neutropenia and thrombocytopenia.[1] This suggests that renal function and drug clearance play a crucial role in determining an individual's susceptibility to hematologic side effects.
Q4: What are the general strategies for managing and mitigating this compound-induced hematologic toxicity in a clinical research setting?
A4: Management strategies primarily involve dose modifications, such as dose reductions or delays in treatment cycles.[3] Additionally, the use of supportive care measures like hematopoietic growth factors (e.g., granulocyte-colony stimulating factor, G-CSF) can be employed to stimulate the recovery of neutrophil counts.[6] For severe cases, transfusions of blood products may be necessary.[6]
Q5: What in vitro assays are recommended for assessing the hematologic toxicity of this compound in a preclinical setting?
A5: The Colony-Forming Unit (CFU) assay, also known as the Colony-Forming Cell (CFC) assay, is the gold standard for in vitro hematotoxicity testing.[2][7] This assay measures the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow or peripheral blood.[7][8]
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments aimed at assessing this compound's hematologic toxicity.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in CFU assay results between replicates. | 1. Inconsistent cell plating density. 2. Uneven distribution of cells in the semi-solid medium. 3. Pipetting errors when adding this compound. 4. Incubator fluctuations in temperature or humidity. | 1. Ensure accurate cell counting and dilution calculations. 2. Mix the cell suspension thoroughly with the methylcellulose medium before plating. 3. Use calibrated pipettes and consistent technique for drug addition. 4. Monitor incubator conditions and use a water pan to maintain humidity. |
| No or very few colonies observed in the control (untreated) wells of a CFU assay. | 1. Poor viability of hematopoietic progenitor cells. 2. Inadequate cytokine cocktail in the methylcellulose medium. 3. Contamination of cell cultures. | 1. Use fresh, high-viability cells. Minimize the time between cell isolation and plating. 2. Ensure the use of a validated and properly stored cytokine cocktail suitable for the desired colony types. 3. Maintain sterile technique throughout the experimental procedure. |
| Unexpectedly low toxicity of this compound in vitro. | 1. Inaccurate drug concentration due to dilution errors. 2. Degradation of the this compound stock solution. 3. Use of cell lines that are resistant to topoisomerase I inhibitors. | 1. Prepare fresh drug dilutions for each experiment and verify calculations. 2. Store this compound stock solutions under recommended conditions (e.g., protected from light, appropriate temperature). 3. Verify the sensitivity of the cell line to other known topoisomerase I inhibitors. |
| Difficulty in identifying and counting different colony types (e.g., CFU-GM, BFU-E). | 1. Suboptimal culture conditions leading to poor colony morphology. 2. Lack of experience in colony identification. | 1. Ensure the correct methylcellulose formulation and cytokine supplements are used for the intended lineages. 2. Refer to morphological atlases of hematopoietic colonies. If available, seek training from an experienced user. |
Quantitative Data Summary
The following table summarizes the hematologic toxicity observed in a Phase I clinical trial of liposomal this compound (NX 211) administered as a 30-minute intravenous infusion once every 3 weeks.[1]
| Dose Level (mg/m²) | Number of Patients | Grade 3/4 Neutropenia (%) | Grade 3/4 Thrombocytopenia (%) |
| 0.4 | 3 | 0 | 0 |
| 0.8 | 6 | 0 | 0 |
| 1.6 | 3 | 0 | 0 |
| 3.2 | 6 | 17 | 0 |
| 3.8 | 6 | 33 | 17 |
| 4.3 | 5 | 80 | 60 |
Data adapted from a Phase I study of liposomal this compound (NX 211). The recommended dose for Phase II studies was 3.8 mg/m².[1]
Experimental Protocols
Colony-Forming Unit (CFU) Assay for this compound Hematotoxicity
This protocol outlines a method to assess the in vitro effect of this compound on the proliferation and differentiation of human hematopoietic progenitor cells.
1. Materials:
-
Human bone marrow or mobilized peripheral blood mononuclear cells (MNCs)
-
Iscove's Modified Dulbecco's Medium (IMDM)
-
Ficoll-Paque™ PLUS for MNC separation
-
Methylcellulose-based semi-solid medium containing recombinant human cytokines (e.g., SCF, GM-CSF, G-CSF, IL-3, IL-6, erythropoietin)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile, non-tissue culture treated 35 mm petri dishes
-
Humidified incubator (37°C, 5% CO₂)
2. Procedure:
-
Isolation of Mononuclear Cells (MNCs):
-
Dilute the bone marrow or peripheral blood sample with IMDM.
-
Carefully layer the diluted sample over Ficoll-Paque™ PLUS in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the MNC layer (the "buffy coat") and wash twice with IMDM.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in IMDM at concentrations that are 10-fold higher than the final desired concentrations.
-
-
Plating the CFU Assay:
-
Resuspend the MNCs in IMDM at a concentration that is 10-fold higher than the final plating concentration (e.g., 1 x 10⁶ cells/mL for a final concentration of 1 x 10⁵ cells/mL).
-
In a sterile tube, add 0.3 mL of the cell suspension and 0.3 mL of the 10x this compound dilution (or vehicle control) to 2.4 mL of the methylcellulose-based medium.
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to rise.
-
Using a syringe with a blunt-end needle, dispense 1.1 mL of the cell/methylcellulose/drug mixture into each of two 35 mm petri dishes.
-
Gently rotate the dishes to spread the medium evenly.
-
-
Incubation:
-
Place the culture dishes in a larger petri dish with a separate, open dish containing sterile water to maintain humidity.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 14-16 days.
-
-
Colony Counting:
-
Using an inverted microscope, count the number of colonies of different lineages (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Calculate the percentage of colony inhibition for each this compound concentration compared to the vehicle control.
-
Visualizations
References
- 1. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro hematotoxicity testing in drug development: a review of past, present and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supportive Care in the Oncology Setting - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
mitigating off-target effects of Lurtotecan in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurtotecan in experimental models. The focus is on mitigating the known off-target effects of this topoisomerase I inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities observed with this compound in experimental models?
A1: In preclinical and clinical studies, the dose-limiting toxicities of this compound are primarily hematological, specifically neutropenia (a significant decrease in neutrophils) and thrombocytopenia (a reduction in platelet count).[1] Other observed toxicities can include gastrointestinal issues such as mucositis and diarrhea, as well as mild to moderate nausea and fatigue.[1][2]
Q2: What is the primary strategy to mitigate this compound's off-target effects in a research setting?
A2: The most documented and effective strategy is the use of a liposomal formulation.[3][4] Encapsulating this compound within liposomes, such as the formulation known as NX 211 (OSI-211), significantly alters the drug's pharmacokinetic profile. This leads to a longer plasma residence time, restricted volume of distribution, and preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect, thereby reducing exposure to healthy tissues and mitigating systemic toxicity.[3][4]
Q3: How does liposomal encapsulation of this compound affect its therapeutic index?
A3: Liposomal encapsulation has been shown to significantly increase the therapeutic index of this compound in preclinical models. For instance, in single-dose efficacy studies using KB and ES-2 xenograft models, the liposomal formulation NX 211 demonstrated a consistent 3-fold or greater increase in the therapeutic index compared to free this compound.[3]
Troubleshooting Guides
Issue 1: Excessive Hematological Toxicity in Animal Models
Problem: You are observing severe neutropenia and thrombocytopenia in your mouse or rat models, even at doses expected to be therapeutically relevant.
Troubleshooting Steps:
-
Confirm Dosing Calculations: Double-check all calculations for drug concentration and injection volume. Ensure accurate conversion between different units (e.g., mg/kg to mg/m² if necessary, though mg/kg is standard for preclinical studies).
-
Evaluate Drug Formulation:
-
Free this compound: If using a standard solution of this compound, consider that its rapid systemic distribution can lead to high peak plasma concentrations and subsequent toxicity.
-
Liposomal this compound: If preparing a liposomal formulation, suboptimal encapsulation efficiency or instability of the liposomes can lead to premature drug release and mimic the toxicity of the free drug.
-
-
Implement a Liposomal Formulation Strategy: If not already doing so, developing and utilizing a liposomal formulation of this compound is the primary method to reduce hematological toxicity. Refer to the experimental protocols section for guidance on preparing and characterizing liposomal this compound.
-
Adjust Dosing Regimen: For the liposomal formulation, consider alternative dosing schedules. While a single high dose might be convenient, multiple lower doses may maintain therapeutic efficacy while reducing peak toxicity.
Issue 2: Inconsistent Anti-Tumor Efficacy in Xenograft Models
Problem: You are observing high variability in tumor growth inhibition between experimental groups or individual animals treated with this compound.
Troubleshooting Steps:
-
Assess Drug Delivery to the Tumor: The efficacy of this compound is dependent on its concentration and duration of exposure at the tumor site.
-
Characterize Your Liposomal Formulation: If using a liposomal formulation, ensure consistent particle size, zeta potential, and encapsulation efficiency across batches. Variations in these parameters can significantly affect in vivo performance.
-
Tumor Model Considerations: The vascular permeability and lymphatic drainage of your chosen xenograft model can influence the effectiveness of a liposome-based therapy that relies on the EPR effect. Consider using a well-characterized model known to be responsive to topoisomerase I inhibitors.
Data Presentation
Table 1: Comparison of Pharmacokinetics of Free vs. Liposomal this compound in Nude Mice
| Parameter | Free this compound | Liposomal this compound (NX 211) | Fold Increase |
| Plasma Area Under the Curve (AUC) | ~1 (Normalized) | ~1500 | 1500x |
| Plasma Residence Time | Short | Significantly Increased | - |
Data compiled from preclinical studies in nude mice.[3][4]
Table 2: Biodistribution of Radiolabeled this compound in ES-2 Tumor-Bearing Mice (24h post-administration)
| Tissue | [¹⁴C]this compound (cpm/g) | [¹⁴C]NX 211 (cpm/g) | Fold Increase in Tumor |
| Tumor | 256 | 10,255 | 40x |
| Liver | Lower | Higher | - |
| Spleen | Lower | Higher | - |
This table illustrates the enhanced tumor targeting and altered biodistribution of the liposomal formulation.[4]
Table 3: Therapeutic Index Comparison in Xenograft Models
| Xenograft Model | Formulation | Maximum Tolerated Dose (MTD) | Efficacy (Tumor Growth Delay) | Therapeutic Index (Relative) |
| KB | Free this compound | Lower | Moderate | 1x |
| KB | Liposomal this compound (NX 211) | Higher | Significantly Greater | >3x |
| ES-2 | Free this compound | Lower | Moderate | 1x |
| ES-2 | Liposomal this compound (NX 211) | Higher | Significantly Greater | >3x |
The therapeutic index is a ratio of the toxic dose to the therapeutic dose. A higher index indicates a safer drug.[3]
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (Based on the Ethanol Injection Method)
Objective: To encapsulate this compound in a lipid bilayer to create a liposomal formulation for in vivo use.
Materials:
-
This compound hydrochloride
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Ethanol (200 proof)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator
-
Water bath sonicator
Methodology:
-
Lipid Film Hydration:
-
Dissolve DPPC and cholesterol in ethanol in a round-bottom flask. A common molar ratio is 2:1 (DPPC:Cholesterol).
-
Create a thin lipid film by evaporating the ethanol using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, this is ~41°C).
-
-
Hydration:
-
Hydrate the lipid film with a solution of this compound in PBS by gentle rotation. The concentration of this compound will need to be optimized based on the desired drug-to-lipid ratio.
-
This will form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To create unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a 100 nm pore size. This should be done at a temperature above the lipid's phase transition temperature. Repeat the extrusion process 10-15 times to ensure a homogenous size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography against PBS.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the average particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The zeta potential can also be measured to assess surface charge.
-
Encapsulation Efficiency: Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) and quantify the total this compound concentration using HPLC. Compare this to the initial amount of drug used.
-
Protocol 2: In Vivo Evaluation of this compound Formulations in a Xenograft Mouse Model
Objective: To compare the anti-tumor efficacy and systemic toxicity of free this compound versus liposomal this compound.
Animal Model: Athymic nude mice bearing subcutaneous human tumor xenografts (e.g., KB or ES-2 cells).
Methodology:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Group Allocation:
-
Randomize mice into the following groups (n=8-10 mice per group):
-
Vehicle Control (e.g., PBS or 5% dextrose)
-
Free this compound (at its Maximum Tolerated Dose - MTD)
-
Liposomal this compound (at its MTD)
-
Liposomal this compound (at a dose equitoxic to free this compound's MTD)
-
-
-
Drug Administration:
-
Administer the formulations intravenously (e.g., via tail vein injection) based on the desired schedule (e.g., once weekly for 3 weeks).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Plot tumor growth curves for each group.
-
-
Toxicity Assessment:
-
Monitor animal body weight 2-3 times per week as an indicator of systemic toxicity.
-
Perform complete blood counts (CBCs) at baseline and at specified time points post-treatment to assess hematological toxicity (neutrophil and platelet counts).
-
At the end of the study, major organs (liver, spleen, kidney, heart) can be harvested for histopathological analysis.
-
-
Biodistribution (Optional Satellite Group):
-
Use radiolabeled ([¹⁴C]) or fluorescently tagged this compound formulations.
-
At various time points after injection, euthanize the animals and harvest tumors and major organs.
-
Quantify the amount of drug in each tissue using a scintillation counter or imaging system.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for comparing this compound formulations.
Caption: Logic diagram for mitigating this compound's off-target effects.
References
- 1. A phase II study of liposomal this compound (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Combining Lurtotecan with Drug Efflux Pump Inhibitors
Welcome to the technical support center for researchers investigating the combination of the topoisomerase I inhibitor, lurtotecan, with drug efflux pump inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with drug efflux pump inhibitors?
This compound, a semisynthetic camptothecin analog, is a potent topoisomerase I inhibitor.[1][2] It exerts its anticancer effects by stabilizing the topoisomerase I-DNA covalent complex, which leads to DNA strand breaks and apoptosis in cancer cells.[3][4] However, a significant mechanism of resistance to this compound and other camptothecins is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, encoded by ABCB1) and breast cancer resistance protein (BCRP, encoded by ABCG2).[1][5] These transporters function as drug efflux pumps, actively removing this compound from the cancer cells and reducing its intracellular concentration and efficacy. By co-administering this compound with inhibitors of these pumps, the efflux mechanism can be blocked, leading to increased intracellular accumulation of this compound and potentially overcoming drug resistance.
Q2: Which drug efflux pumps are relevant for this compound resistance?
Based on studies with other camptothecin analogs like irinotecan and its active metabolite SN-38, and topotecan, both P-glycoprotein (ABCB1) and BCRP (ABCG2) are key efflux pumps contributing to resistance.[1][5] It is highly probable that this compound is also a substrate for both of these transporters.
Q3: What are some commonly used inhibitors for P-gp and BCRP in a research setting?
Several small molecule inhibitors are available for preclinical research to investigate the reversal of P-gp and BCRP-mediated drug resistance. These include:
-
Tariquidar (XR9576): A potent and specific third-generation inhibitor of P-gp.[6][7]
-
Elacridar (GF120918): A third-generation inhibitor with activity against both P-gp and BCRP.[3][8]
-
Gefitinib and Erlotinib: These are tyrosine kinase inhibitors that have been shown to also inhibit the function of ABCG2.[4][9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments combining this compound with efflux pump inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in this compound cytotoxicity with inhibitor. | 1. Low or no expression of the target efflux pump (P-gp or BCRP) in the cell line. 2. The inhibitor concentration is too low to be effective. 3. The inhibitor is not active or has degraded. 4. The cell seeding density is too high, leading to confluence before the end of the assay. | 1. Confirm the expression of ABCB1 and/or ABCG2 in your cell line using Western blot or qRT-PCR. 2. Perform a dose-response curve for the inhibitor to determine its optimal non-toxic concentration. 3. Use a fresh stock of the inhibitor and verify its activity using a known substrate of the target pump (e.g., rhodamine 123 for P-gp). 4. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| High background signal in cellular accumulation assays. | 1. Incomplete removal of extracellular this compound. 2. Non-specific binding of this compound to the plate or filter. 3. Cell lysis during the washing steps. | 1. Increase the number and volume of washes with ice-cold PBS. 2. Pre-treat plates/filters with a blocking agent like bovine serum albumin (BSA). 3. Handle cells gently during washing and use a mild washing buffer. |
| Inconsistent results between replicate experiments. | 1. Variation in cell health and passage number. 2. Inconsistent timing of drug and inhibitor addition. 3. Pipetting errors. | 1. Use cells within a consistent and narrow passage number range and ensure high viability before seeding. 2. Standardize the timing of all additions and incubations precisely. 3. Use calibrated pipettes and ensure proper mixing of all solutions. |
| Inhibitor shows cytotoxicity at concentrations needed for pump inhibition. | 1. The inhibitor has off-target effects at higher concentrations. | 1. Determine the IC50 of the inhibitor alone on your cell line. Use a concentration for combination studies that is well below its cytotoxic range but still effective at inhibiting the pump. 2. Consider using a different, less toxic inhibitor for the target pump. |
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data based on studies with analogous compounds. These tables are for illustrative purposes and should be experimentally verified for this compound.
Table 1: Hypothetical IC50 Values of this compound in Combination with Efflux Pump Inhibitors
| Cell Line | Efflux Pump Overexpressed | This compound IC50 (nM) | This compound + Tariquidar (1 µM) IC50 (nM) | This compound + Ko143 (1 µM) IC50 (nM) | Fold Reversal* |
| Parental | None | 10 | 9.5 | 9.8 | ~1 |
| Resistant Clone 1 | ABCB1 (P-gp) | 250 | 15 | N/A | 16.7 |
| Resistant Clone 2 | ABCG2 (BCRP) | 300 | N/A | 20 | 15 |
*Fold Reversal = IC50 (this compound alone) / IC50 (this compound + Inhibitor)
Table 2: Hypothetical Cellular Accumulation of this compound
| Cell Line | Efflux Pump Overexpressed | This compound Accumulation (Relative Fluorescence Units) | This compound + Tariquidar (1 µM) Accumulation (RFU) | This compound + Ko143 (1 µM) Accumulation (RFU) | Fold Increase in Accumulation* |
| Parental | None | 1000 | 1050 | 1020 | ~1 |
| Resistant Clone 1 | ABCB1 (P-gp) | 150 | 950 | N/A | 6.3 |
| Resistant Clone 2 | ABCG2 (BCRP) | 120 | N/A | 890 | 7.4 |
*Fold Increase = Accumulation (this compound + Inhibitor) / Accumulation (this compound alone)
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted for determining the effect of efflux pump inhibitors on this compound cytotoxicity.
Materials:
-
This compound
-
Efflux pump inhibitor (e.g., Tariquidar, Ko143)
-
Cancer cell line (parental and resistant)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug and Inhibitor Addition:
-
Prepare serial dilutions of this compound in complete medium.
-
Prepare a solution of the efflux pump inhibitor at a fixed, non-toxic concentration (e.g., 1 µM).
-
Add the inhibitor to the appropriate wells 1 hour before adding this compound.
-
Add the this compound dilutions to the wells (with and without inhibitor). Include wells with medium only (blank) and cells with inhibitor only (inhibitor control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Cellular Accumulation Assay (Fluorescence-based)
This protocol is for measuring the intracellular accumulation of this compound, which is fluorescent, in the presence and absence of an efflux pump inhibitor.
Materials:
-
This compound
-
Efflux pump inhibitor
-
Cancer cell line (parental and resistant)
-
24-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 48-72 hours.
-
Pre-incubation with Inhibitor: Wash the cells twice with warm PBS. Add medium containing the efflux pump inhibitor (at a fixed, non-toxic concentration) or vehicle control to the wells. Incubate for 1 hour at 37°C.
-
This compound Incubation: Add this compound to each well at a final concentration (e.g., 10 µM). Incubate for 2 hours at 37°C.
-
Washing: Quickly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS to stop the efflux and remove extracellular drug.
-
Cell Lysis: Add 200 µL of lysis buffer to each well and incubate on ice for 30 minutes.
-
Fluorescence Measurement: Transfer the cell lysates to a 96-well black plate. Measure the fluorescence of this compound using a fluorometer with appropriate excitation and emission wavelengths.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to normalize the fluorescence readings.
-
Data Analysis: Express the intracellular this compound accumulation as relative fluorescence units (RFU) per mg of protein.
Visualizations
Signaling and Efflux Pathway
Caption: Mechanism of this compound action and its efflux by ABC transporters.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for determining this compound IC50 with efflux pump inhibitors.
Logical Relationship: Troubleshooting Guide
Caption: Logic diagram for troubleshooting cytotoxicity experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of different combinations of gefitinib and irinotecan in lung cancer cell lines expressing wild or deletional EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The reversal of multidrug resistance in ovarian carcinoma cells by co-application of tariquidar and paclitaxel in transferrin-targeted polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Complete Response after Maintenance Therapy with Topotecan and Erlotinib for Recurrent Cervical Cancer with Distant Metastases - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low cell line sensitivity to Lurtotecan treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the topoisomerase I inhibitor, Lurtotecan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GI147211 or OSI-211) is a semi-synthetic analogue of camptothecin, which acts as a topoisomerase I (TOP1) inhibitor.[1] Its primary mechanism of action involves stabilizing the covalent complex between TOP1 and DNA. This stabilization prevents the re-ligation of single-strand breaks created by TOP1 during DNA replication and transcription. The accumulation of these stalled cleavage complexes leads to the formation of lethal double-strand breaks, ultimately triggering apoptosis and cell death.
Q2: What are the common reasons for observing low sensitivity to this compound in my cell line?
Low sensitivity or resistance to this compound can arise from several factors, many of which are common to other camptothecin derivatives. The primary mechanisms include:
-
Altered Topoisomerase I (TOP1) Levels: Reduced expression of the TOP1 enzyme, the direct target of this compound, can lead to decreased drug efficacy.
-
Mutations in the TOP1 Gene: Specific mutations in the TOP1 gene can alter the drug-binding site, reducing the affinity of this compound for the TOP1-DNA complex.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its cytotoxic effect.[2]
-
Enhanced DNA Damage Repair: Upregulation of DNA damage repair pathways can more efficiently repair the DNA lesions caused by this compound, allowing cells to survive the treatment.
-
High Cell Proliferation Rate: Highly replicative cells are generally more sensitive to TOP1 inhibitors. Quiescent or slow-growing cells may exhibit lower sensitivity.[3]
Q3: How can I determine if my cell line is overexpressing drug efflux pumps?
The overexpression of drug efflux pumps like ABCB1 and ABCG2 can be assessed at both the protein and mRNA levels.
-
Western Blotting: This is a common and reliable method to detect the protein levels of ABCB1 and ABCG2. An increase in the protein band intensity compared to a sensitive control cell line would indicate overexpression.
-
Quantitative PCR (qPCR): This technique can be used to measure the mRNA expression levels of the ABCB1 and ABCG2 genes.
-
Flow Cytometry-based Efflux Assays: Functional assays using fluorescent substrates of these pumps (e.g., rhodamine 123 for ABCB1) can measure the pump activity directly. A decrease in intracellular fluorescence in your cell line compared to a control would suggest increased efflux activity.
Q4: How can I check for mutations in the Topoisomerase I gene?
Mutations in the TOP1 gene that may confer resistance to this compound can be identified by DNA sequencing.
-
Sanger Sequencing: This method is considered the gold standard for sequencing specific gene regions.[4] You would first need to perform PCR to amplify the coding regions of the TOP1 gene from the genomic DNA of your cell line. The resulting PCR products are then sequenced to identify any nucleotide changes that could lead to amino acid substitutions in the TOP1 protein.
Q5: What are some positive and negative control cell lines for this compound treatment?
While extensive public data on this compound-specific sensitive and resistant cell lines is limited, sensitivity patterns often correlate with other camptothecin derivatives like topotecan and irinotecan.
-
Potential Positive Control (Sensitive) Cell Lines: Generally, cell lines with high TOP1 expression and low expression of ABC transporters are more sensitive. Some small-cell lung cancer (SCLC) and colon cancer cell lines have shown sensitivity to topoisomerase I inhibitors. For example, some studies have indicated that certain SCLC cell lines can be sensitive to topotecan.
-
Potential Negative Control (Resistant) Cell Lines: Cell lines known to overexpress ABCB1 or ABCG2, or those with known TOP1 mutations, can serve as resistant controls. For instance, the human SCLC cell line NYH/TPT has been characterized as being resistant to topotecan due to reduced TOP1 levels.[5][6] It is recommended to empirically determine the sensitivity of your chosen cell lines to this compound.
Q6: What is the recommended protocol for preparing and storing this compound?
Proper handling and storage of this compound are crucial for maintaining its activity.
-
Reconstitution: Refer to the manufacturer's instructions for the appropriate solvent.
-
Storage of Stock Solution: Once prepared, it is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles. Stock solutions can typically be stored at -20°C for about a month or at -80°C for up to six months, sealed and protected from light and moisture.[1]
-
Stability in Aqueous Solutions: Like other camptothecins, this compound's active lactone form can undergo hydrolysis to an inactive carboxylate form, a process that is pH-dependent.[7][8] It is recommended to use weakly acidic vehicles for dilution to maintain stability.[7]
Troubleshooting Guide
Problem: Higher than expected IC50 value for this compound
| Possible Cause | Troubleshooting Steps |
| 1. Suboptimal Experimental Conditions | - Verify Drug Concentration: Ensure accurate serial dilutions and final concentrations in the wells. - Optimize Cell Seeding Density: Cell density can significantly impact assay results. Too few cells may lead to a weak signal, while too many can result in nutrient depletion and altered metabolic activity. Perform a cell titration experiment to determine the optimal seeding density for your cell line.[9] - Check Incubation Time: The duration of drug exposure can affect the observed cytotoxicity. Ensure the incubation time is appropriate for your cell line's doubling time. - Validate Assay Method: If using a metabolic assay like MTT, be aware of potential interferences. Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm your results. |
| 2. Intrinsic Resistance of the Cell Line | - Assess TOP1 Expression: Perform Western blotting to compare the TOP1 protein levels in your cell line to a known sensitive cell line. Lower TOP1 expression can correlate with resistance. - Sequence the TOP1 Gene: Use Sanger sequencing to check for mutations in the TOP1 gene that might affect this compound binding. - Evaluate ABC Transporter Expression: Use Western blotting or qPCR to determine the expression levels of ABCB1 and ABCG2. Overexpression of these transporters is a common mechanism of resistance. |
| 3. Drug Inactivation | - Confirm Proper Storage: Ensure the this compound stock solution has been stored correctly at -20°C or -80°C and protected from light.[1] Avoid multiple freeze-thaw cycles. - Check Dilution Vehicle: The pH of the dilution buffer can affect the stability of the active lactone ring of this compound.[7][8] Use a recommended, slightly acidic buffer if possible. |
Problem: Inconsistent results between experiments
| Possible Cause | Troubleshooting Steps |
| Variation in Cell Culture Conditions | - Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. - Ensure Consistent Cell Health and Confluency: Start experiments with healthy, exponentially growing cells at a consistent confluency. |
| Procedural Variability | - Uniform Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution in the wells. Pipetting up and down gently before dispensing can help. - Consistent Timing: Standardize the timing of all steps, including drug addition, incubation periods, and the addition of assay reagents. - Minimize Edge Effects: In 96-well plates, the outer wells are more prone to evaporation. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media. |
Quantitative Data Summary
Publicly available IC50 data for this compound is limited. The following table provides a summary of reported IC50 values for the related topoisomerase I inhibitors, Irinotecan and Topotecan, in various cancer cell lines to provide a general reference for expected sensitivity ranges.
| Drug | Cell Line | Cancer Type | IC50 Value |
| Irinotecan | HT-29 | Colorectal Cancer | 5.17 µM[10][11] |
| Irinotecan | LoVo | Colorectal Cancer | 15.8 µM[10][11] |
| Irinotecan | NCI-H1876 | Small Cell Lung Cancer | 0.076 µM |
| Irinotecan | MC-IXC | Neuroblastoma | 0.099 µM |
| Irinotecan | NCI-H1105 | Small Cell Lung Cancer | 0.103 µM |
| Topotecan | MCF-7 | Breast Cancer | 100 ng/ml[12] |
| Topotecan | MDA-MB-231 | Breast Cancer | 160 ng/ml[12] |
| Topotecan | IMR-32 (MYCN-amplified) | Neuroblastoma | Higher IC50 (indicating lower sensitivity) compared to non-MYCN-amplified lines[13][14] |
| Topotecan | SH-SY-5Y (non-MYCN-amplified) | Neuroblastoma | Lower IC50 (indicating higher sensitivity) compared to MYCN-amplified lines[13][14] |
| Topotecan | DU-145 Luc | Prostate Cancer | 2 nM (in cell-free assays)[15] |
| Topotecan | MCF-7 Luc | Breast Cancer | 13 nM (in cell-free assays)[15] |
| Irinotecan | PSN-1 | Pancreatic Cancer | 19.2 µM (at 72h)[16] |
| Topotecan | PSN-1 | Pancreatic Cancer | Significantly lower IC50 than Irinotecan[16] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
-
Western Blotting for TOP1 and ABC Transporter Expression
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-TOP1, anti-ABCB1, anti-ABCG2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to compare the protein expression levels between your cell line and control cell lines. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
TOP1 Gene Sequencing for Mutation Analysis
Materials:
-
Genomic DNA extraction kit
-
PCR primers specific for the coding regions of the human TOP1 gene
-
Taq DNA polymerase and PCR reagents
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from your cell line and a control cell line using a commercial kit.
-
-
PCR Amplification:
-
Design or obtain PCR primers that flank the exons of the TOP1 gene.
-
Perform PCR to amplify the coding regions of the TOP1 gene from the extracted genomic DNA.
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the amplification of a single product of the correct size.
-
Purify the PCR products using a PCR purification kit to remove primers and dNTPs.[17]
-
-
Sanger Sequencing:
-
Submit the purified PCR products and the corresponding sequencing primers to a sequencing facility.
-
-
Sequence Analysis:
-
Align the obtained sequences with the reference sequence of the human TOP1 gene (e.g., from NCBI).
-
Identify any nucleotide variations and determine if they result in amino acid changes in the TOP1 protein.
-
Visualizations
Caption: this compound mechanism of action and resistance pathways.
Caption: Troubleshooting workflow for low this compound sensitivity.
Caption: Experimental workflow for investigating resistance mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Characterisation of a human small-cell lung cancer cell line resistant to the DNA topoisomerase I-directed drug topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterisation of a human small-cell lung cancer cell line resistant to the DNA topoisomerase I-directed drug topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. In vitro cross-resistance and collateral sensitivity in seven resistant small-cell lung cancer cell lines: preclinical identification of suitable drug partners to taxotere, taxol, topotecan and gemcitabin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Lurtotecan and Irinotecan: Efficacy, Mechanism, and Clinical Landscape
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the topoisomerase I inhibitors Lurtotecan and Irinotecan. This document synthesizes available preclinical and clinical data to objectively compare their performance, supported by experimental details and visual representations of their mechanism of action.
Introduction
This compound and Irinotecan are both semi-synthetic analogs of camptothecin, a natural alkaloid that inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription.[1][2] By targeting this enzyme, these drugs induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.[3][4] Irinotecan is a well-established chemotherapeutic agent used in the treatment of various cancers, most notably colorectal cancer.[5][6] this compound, while also showing antineoplastic activity, has had a more limited clinical development, with some trials being discontinued.[7] This guide aims to provide a comparative analysis of these two agents based on the available scientific literature.
Mechanism of Action: Targeting Topoisomerase I
Both this compound and Irinotecan share a common mechanism of action. They bind to the complex formed by topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks created by the enzyme.[3][8][9] This stabilized ternary complex blocks the progression of the DNA replication fork, leading to the formation of lethal double-strand breaks and subsequent cell death.[4][10]
Irinotecan is a prodrug that is converted in the liver by carboxylesterase enzymes into its active metabolite, SN-38.[4][9] SN-38 is significantly more potent than the parent compound in inhibiting topoisomerase I.[11] this compound, on the other hand, is an active drug that does not require metabolic activation to the same extent.[12]
Preclinical Efficacy
Direct comparative preclinical studies between this compound and Irinotecan are scarce in the available literature. However, individual studies provide insights into their in vitro activity. It is important to note that these values are from different studies and experimental conditions may vary.
| Drug | Cell Line | IC50 | Reference |
| Irinotecan | LoVo (human colon cancer) | 15.8 µM | [10] |
| HT-29 (human colon cancer) | 5.17 µM | [10] | |
| HUVEC (human umbilical vein endothelial cells) | 1.3 µM | [10] | |
| HT29 (human colon cancer) | 200 µg/ml (at 30 min exposure) | [13] | |
| NMG64/84 (human colon cancer) | 160 µg/ml (at 30 min exposure) | [13] | |
| COLO-357 (human pancreatic cancer) | 100 µg/ml (at 30 min exposure) | [13] | |
| MIA PaCa-2 (human pancreatic cancer) | 400 µg/ml (at 30 min exposure) | [13] | |
| PANC-1 (human pancreatic cancer) | 150 µg/ml (at 30 min exposure) | [13] | |
| This compound | Data not available in a directly comparable format |
Experimental Protocols: In Vitro Cytotoxicity Assay
The following provides a generalized workflow for assessing the in vitro cytotoxicity of topoisomerase I inhibitors, a common method used in preclinical studies.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and Irinotecan are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the drugs. Control wells receive medium with the solvent alone.
-
Incubation: The plates are incubated for a predetermined period (e.g., 72 hours) to allow the drugs to exert their cytotoxic effects.
-
Viability Assessment: A cell viability reagent (e.g., MTT) is added to each well. The reagent is converted by viable cells into a colored product. The absorbance is then measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting cell viability against drug concentration.
Clinical Efficacy and Safety
Irinotecan Clinical Trial Data (Selected)
| Trial Phase | Cancer Type | Regimen | Key Efficacy Results | Common Adverse Events | Reference |
| Phase III | Small Cell Lung Cancer (Relapsed) | Liposomal Irinotecan vs. Topotecan | Median OS: 7.9 vs 8.3 months; Median PFS: 4.0 vs 3.3 months; ORR: 44.1% vs 21.6% | Lower rate of Grade 3-4 adverse events compared to topotecan | [21][22] |
| Phase I/II | Advanced Solid Tumors | Lurbinectedin + Irinotecan | 13 confirmed partial responses and 24 disease stabilizations ≥ 4 months | Myelosuppression, fatigue, gastrointestinal disorders | [23] |
| Phase I | Advanced Non-Small Cell Lung Cancer | Irinotecan + Cisplatin + Vindesine | Not specified | Agranulocytosis, Diarrhea | [16] |
This compound Clinical Trial Data (Selected)
| Trial Phase | Cancer Type | Regimen | Key Efficacy Results | Common Adverse Events | Reference |
| Phase II | Topotecan-Resistant Ovarian Cancer | Liposomal this compound | No responses, 8 patients had stable disease | Mild to moderate thrombocytopenia, anemia, neutropenia, gastrointestinal toxicity, fatigue | [17] |
| Phase I | Advanced Solid Tumors | Liposomal this compound (NX 211) | 9 patients had stable disease | Neutropenia, thrombocytopenia (dose-limiting) | [19] |
| Phase II | Broad Phase II Program | This compound (GI147211) | No significant relationship between exposure and tumor response | Not specified | [18] |
Summary and Conclusion
Both this compound and Irinotecan are potent topoisomerase I inhibitors with a shared mechanism of action. Irinotecan is a well-established and widely used chemotherapeutic agent with proven efficacy in several cancer types. The clinical development of this compound has been less extensive, and it has not demonstrated significant clinical activity in some trials, particularly in heavily pretreated patient populations.[17]
The available data suggest that while both drugs target the same molecular pathway, their clinical utility and development trajectories have diverged significantly. The extensive clinical data and established treatment regimens for Irinotecan make it a standard-of-care in many oncology practices. Further research, including potential head-to-head preclinical and, if warranted, clinical studies, would be necessary to definitively establish the comparative efficacy of this compound. Researchers are encouraged to consult the primary literature for detailed information on specific clinical trial protocols and outcomes.
References
- 1. rxpharmacist.com [rxpharmacist.com]
- 2. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 5. Irinotecan - Wikipedia [en.wikipedia.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pre-clinical evaluation of the activity of irinotecan as a basis for regional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Facebook [cancer.gov]
- 16. Phase I clinical trial of irinotecan (CPT-11), 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxy-camptothecin, and cisplatin in combination with fixed dose of vindesine in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A phase II study of liposomal this compound (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor this compound in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase I Study of NX211 (Liposomal this compound) Given as an IV Infusion on Days 1 & 8 Every 3 Weeks to Establish the Safety and Pharmacokinetic Profile in Patients with Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 21. Liposomal Irinotecan vs Topotecan in Relapsed Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 22. oncodaily.com [oncodaily.com]
- 23. Phase I results on the efficacy, safety and pharmacokinetics of lurbinectedin and irinotecan in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Lurtotecan's Efficacy in Topoisomerase I Inhibition: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Lurtotecan's activity as a topoisomerase I inhibitor, with a comparative look at established alternatives, Topotecan and Irinotecan.
This guide provides an objective comparison of this compound's performance against other topoisomerase I inhibitors, supported by experimental data and detailed methodologies. The information is intended to assist researchers in evaluating this compound's potential in preclinical and clinical settings.
Mechanism of Action: Targeting the DNA Relaxation Machinery
This compound, a semi-synthetic analogue of camptothecin, exerts its anticancer effects by inhibiting DNA topoisomerase I.[1] This nuclear enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. Topoisomerase I achieves this by creating a transient single-strand break, allowing the DNA to unwind, and then resealing the break.
This compound and other camptothecin derivatives, such as Topotecan and Irinotecan, function by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1] This stabilization prevents the religation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis and cell death.[1]
References
Investigating Cross-Resistance Between Lurbinectedin and Topotecan: A Comparative Guide
A comprehensive analysis of lurbinectedin and topotecan, focusing on their comparative efficacy, safety, and the underlying mechanisms of resistance that may influence cross-resistance in cancer therapy.
This guide provides a detailed comparison of lurbinectedin and topotecan, two topoisomerase I inhibitors used in the treatment of certain cancers, particularly small cell lung cancer (SCLC). While the initial query focused on "lurtotecan," the available and recent scientific literature predominantly features "lurbinectedin" in direct comparison with topotecan. This guide will therefore focus on the comparison between lurbinectedin and topotecan, addressing the critical issue of potential cross-resistance for researchers, scientists, and drug development professionals.
Comparative Efficacy in Small Cell Lung Cancer
Recent clinical data, particularly from post-hoc analyses of the Phase 2 basket trial (NCT02454972) for lurbinectedin and the Phase 3 ATLANTIS trial (NCT02566993) for topotecan, have provided valuable insights into the comparative efficacy of these two drugs in patients with SCLC who have a chemotherapy-free interval of 30 days or longer and no central nervous system metastases.[1][2][3]
Lurbinectedin has demonstrated a statistically significant improvement in Overall Response Rate (ORR) as assessed by investigators, showing a 41% ORR compared to 25.5% for topotecan.[1][2] The ORR by independent review was also higher for lurbinectedin (33.7%) versus topotecan (25.5%).[1][2] Furthermore, lurbinectedin showed a longer median Duration of Response (DoR) and a notable improvement in median Overall Survival (OS).[1][2]
Below is a summary of the key efficacy data:
| Efficacy Metric | Lurbinectedin | Topotecan | P-value |
| Overall Response Rate (ORR) - Investigator Assessed | 41% | 25.5% | 0.0382[1][2] |
| Overall Response Rate (ORR) - Independent Review | 33.7% | 25.5% | 0.2533[2][3] |
| Median Duration of Response (DoR) - Investigator Assessed | 5.3 months | 3.9 months | 0.7323[2][3] |
| Median Duration of Response (DoR) - Independent Review | 5.1 months | 4.3 months | 0.6102[2][3] |
| Median Overall Survival (OS) | 10.2 months | 7.6 months | 0.3037[1][2] |
| Median Progression-Free Survival (PFS) - Investigator Assessed | 4.0 months | 4.2 months | - |
| Median Progression-Free Survival (PFS) - Independent Review | 3.7 months | 4.1 months | - |
Comparative Safety and Tolerability
A significant differentiator between lurbinectedin and topotecan is their safety profiles. Lurbinectedin has been shown to be less toxic and better tolerated.[1][2] Grade 3 or lower hematological abnormalities were observed less frequently with lurbinectedin compared to topotecan.[1]
| Adverse Event (Grade 3 or lower) | Lurbinectedin | Topotecan |
| Anemia | 12.0% | 54.1%[1] |
| Leukopenia | 30.1% | 68.4%[1] |
| Neutropenia | 47.0% | 75.5%[1] |
| Thrombocytopenia | 6.0% | 52.0%[1] |
| Febrile Neutropenia | 2.4% | 6.1%[1] |
| All Grade 3 or lower Adverse Events (AEs) | 55.4% | 90.8%[1] |
| Treatment-Related AEs | 41.0% | 82.7%[1] |
Mechanisms of Resistance and Potential for Cross-Resistance
Both lurbinectedin and topotecan are camptothecin analogs that function by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[4] They trap the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.[5] Resistance to this class of drugs is a significant clinical challenge and can occur through several mechanisms, which may contribute to cross-resistance between different topoisomerase I inhibitors.[4]
Key mechanisms of resistance include:
-
Alterations in Topoisomerase I: Mutations in the TOP1 gene can lead to a modified enzyme that has a lower affinity for the drug or is less effectively trapped in the cleavage complex.[4]
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drugs out of the cancer cells, reducing their intracellular concentration and efficacy.[6][7]
-
Cellular Response to DNA Damage: Alterations in DNA repair pathways and apoptotic signaling can allow cancer cells to survive the DNA damage induced by topoisomerase I inhibitors.[4][7]
-
Reduced Drug Accumulation: Some cancer cell lines have shown resistance to topotecan due to a novel mechanism of reduced drug accumulation that is independent of P-glycoprotein or multidrug resistance-associated protein (MRP).[8]
The existence of these shared resistance mechanisms suggests a potential for cross-resistance between lurbinectedin and topotecan. A study on small-cell lung cancer cell lines indicated that resistance to one topoisomerase I poison can be correlated with resistance to another.[9] However, the degree of cross-resistance can be highly specific to the particular drugs and the resistance mechanisms developed by the tumor cells.[9]
Experimental Protocols
Detailed experimental protocols for the clinical trials referenced are maintained by the trial sponsors. For specific details, it is recommended to consult the clinical trial records on clinicaltrials.gov using the identifiers NCT02454972 for the lurbinectedin basket trial and NCT02566993 for the ATLANTIS trial.
A general methodology for assessing in vitro cross-resistance between two drugs involves the following steps:
-
Cell Line Culture: A panel of relevant cancer cell lines, including both drug-sensitive parental lines and drug-resistant sublines, are cultured under standard conditions.
-
Cytotoxicity Assays: The cell lines are exposed to a range of concentrations of each drug (lurbinectedin and topotecan) individually. Cell viability is measured after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated for each drug in each cell line. The IC50 is the concentration of the drug that inhibits cell growth by 50%.
-
Resistance Factor Calculation: The resistance factor (RF) is determined by dividing the IC50 of the drug in the resistant cell line by the IC50 in the parental sensitive cell line.
-
Cross-Resistance Assessment: Cross-resistance is evaluated by comparing the RF of lurbinectedin in topotecan-resistant cell lines and vice versa. A high RF for the second drug in a cell line resistant to the first drug indicates cross-resistance.
Conclusion
Lurbinectedin demonstrates superior efficacy and a more favorable safety profile compared to topotecan in the second-line treatment of SCLC. While the shared mechanism of action as topoisomerase I inhibitors raises the potential for cross-resistance, the clinical data suggests that lurbinectedin may still offer a benefit in a patient population that has progressed on or after platinum-based chemotherapy. Further preclinical studies are warranted to delineate the specific patterns and mechanisms of cross-resistance between these two agents in various cancer cell types. This will be crucial for optimizing their clinical use and developing strategies to overcome resistance.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Reduced cellular accumulation of topotecan: a novel mechanism of resistance in a human ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro cross-resistance and collateral sensitivity in seven resistant small-cell lung cancer cell lines: preclinical identification of suitable drug partners to taxotere, taxol, topotecan and gemcitabin - PMC [pmc.ncbi.nlm.nih.gov]
Lurtotecan in Topotecan-Resistant Cancers: An Assessment of Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of lurtotecan's performance in cancer models with resistance to topotecan. The available data, primarily from clinical trials, suggests limited efficacy for this compound in this specific setting.
Executive Summary
This compound, a semi-synthetic analogue of camptothecin, was investigated as a potential treatment for cancers that have developed resistance to the topoisomerase I inhibitor, topotecan. Like topotecan, this compound functions by stabilizing the topoisomerase I-DNA complex, which ultimately leads to DNA damage and programmed cell death (apoptosis)[1]. However, a key clinical study in topotecan-resistant ovarian cancer did not demonstrate a clinical benefit for liposomal this compound, and its development has since been discontinued[2][3]. This guide will delve into the available clinical data, the mechanisms of topotecan resistance, and the limited preclinical information on this compound.
Clinical Efficacy in Topotecan-Resistant Ovarian Cancer
A phase II clinical trial was conducted to evaluate the safety and efficacy of liposomal this compound (OSI-211) in patients with ovarian cancer who were resistant to topotecan. The study enrolled 22 women, with 16 being resistant to single-agent topotecan. While the treatment was associated with moderate hematologic toxicity, there were no objective responses observed. Eight patients did experience stable disease[2].
| Metric | Liposomal this compound (OSI-211)[2] |
| Objective Response Rate | 0% |
| Stable Disease | 36.4% (8 of 22 patients) |
| Primary Toxicities | Mild to moderate thrombocytopenia, anemia, neutropenia, gastrointestinal toxicity, fatigue |
Mechanisms of Topotecan Resistance
Understanding the mechanisms by which cancer cells become resistant to topotecan is crucial for evaluating potential second-line therapies. Resistance is often multifactorial and can involve:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump topotecan out of the cancer cell, reducing its intracellular concentration and efficacy. Topotecan is a known substrate for both P-gp and BCRP[4].
-
Alterations in Topoisomerase I: Changes in the target enzyme, topoisomerase I, can reduce the drug's ability to bind and stabilize the DNA complex. This can include mutations in the TOP1 gene or decreased expression of the enzyme[4].
-
Enhanced DNA Damage Repair: Cancer cells can upregulate DNA repair pathways to more efficiently fix the DNA strand breaks caused by topotecan, thereby mitigating its cytotoxic effects[4].
-
Reduced Drug Accumulation: Changes in cellular uptake mechanisms can also lead to lower intracellular concentrations of topotecan[1].
Unfortunately, there is a lack of preclinical data to indicate whether this compound can effectively overcome these well-established mechanisms of topotecan resistance. It is not known, for example, whether this compound is also a substrate for the same efflux pumps that extrude topotecan.
Experimental Protocols
Phase II Clinical Trial of Liposomal this compound (OSI-211) in Topotecan-Resistant Ovarian Cancer [2]
-
Study Design: This was an open-label, phase II study.
-
Patient Population: The trial enrolled 22 women with ovarian cancer resistant to either single-agent topotecan or a topotecan-containing regimen.
-
Treatment Regimen: Liposomal this compound was administered at a dose of 2.4 mg/m² on days 1 and 8 of a 21-day cycle.
-
Response Evaluation: Patients were evaluated for response every two cycles.
Visualizing the Challenge: Topotecan Resistance and the this compound Clinical Trial
The following diagrams illustrate the primary mechanism of topotecan resistance and the workflow of the clinical trial that assessed this compound's efficacy.
Caption: A simplified diagram illustrating how ABC transporters can pump topotecan out of a cancer cell, leading to drug resistance.
Caption: A flowchart outlining the key stages of the phase II clinical trial of liposomal this compound in patients with topotecan-resistant ovarian cancer.
References
- 1. Potent Preclinical Impact of Metronomic Low-Dose Oral Topotecan Combined with the Antiangiogenic Drug Pazopanib for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topophore C: a liposomal nanoparticle formulation of topotecan for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Preclinical and Clinical Evidence of Lurbinectedin in Ovarian Cancer: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Lurtotecan and Irinotecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two topoisomerase I inhibitors, Lurtotecan and Irinotecan. The information presented is compiled from various clinical studies and is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Introduction
This compound and Irinotecan are both semi-synthetic analogs of camptothecin, a natural alkaloid, and exert their antineoplastic activity by inhibiting topoisomerase I, a crucial enzyme in DNA replication and transcription.[1][2] While sharing a common mechanism of action, their pharmacokinetic properties, including metabolism, distribution, and elimination, exhibit distinct characteristics that influence their clinical application and toxicity profiles.
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and Irinotecan based on data from various clinical trials. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in patient populations, dosing regimens, and analytical methodologies.
| Pharmacokinetic Parameter | This compound | Irinotecan | Irinotecan (as SN-38) |
| Active Form | This compound | SN-38 (active metabolite)[3] | - |
| Plasma Clearance | ~87 ± 28 L/h[4] (liposomal: 0.946 ± 1.53 L/h/m²)[5] | 15.2 L/h/m²[6] | - |
| Volume of Distribution (Vd) | Substantial variability observed[4] | 136 to 255 L/m² | - |
| Terminal Half-life (t½) | 7.1h (day one), 15h (day four)[1] | 5 to 27 hours | - |
| Protein Binding | Data not readily available | 65% | 95% |
| Metabolism | Less extensively metabolized | Prodrug, converted to SN-38 by carboxylesterases[7][8] | Glucuronidated by UGT1A1 to inactive SN-38G[7][8] |
| Primary Route of Excretion | Renal (Urinary recovery: ~10.1%)[9] | Biliary and fecal[10] | - |
Experimental Protocols
Quantification of this compound in Human Plasma and Urine by HPLC
A common method for the quantification of this compound in biological matrices is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.
-
Sample Pretreatment:
-
Plasma: Deproteinization of 200 µL plasma samples is achieved by adding a mixture of 10% (w/v) aqueous perchloric acid and acetonitrile (2:1, v/v).[7]
-
Urine: Urine samples are typically diluted (e.g., 40-fold) before deproteinization. For lower concentrations, a solvent extraction with n-butanol-diethyl ether (3:4, v/v) can be employed.[7]
-
-
Chromatographic Conditions:
-
Column: Inertsil-ODS 80A analytical column.[7]
-
Detection: Fluorescence detection with excitation at λex = 378 nm and emission at λem = 420 nm.[7]
-
Quantitation: The lower limit of quantitation (LLQ) is typically around 1.00 ng/mL in plasma and can be as low as 0.500 ng/mL in urine with post-column UV exposure to enhance the fluorescence signal.[7]
-
Quantification of Irinotecan and SN-38 in Human Plasma by HPLC
The quantification of Irinotecan and its active metabolite SN-38 is also commonly performed using RP-HPLC with fluorescence detection.
-
Sample Pretreatment:
-
Blood samples are collected in heparinized tubes.
-
Plasma is separated by centrifugation.
-
Protein precipitation is carried out using an appropriate agent.
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[8][11]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 0.045 µM sodium dihydrogen phosphate dihydrate) with an ion-pairing agent like heptane sulfonic acid sodium salt, adjusted to an acidic pH (e.g., pH 3).[8]
-
Flow Rate: A flow rate of 1 mL/min is often used.[8]
-
Detection: Fluorescence detection is employed for both Irinotecan and SN-38.
-
Quantitation: The limit of detection (LOD) and limit of quantitation (LOQ) are typically in the nanogram per milliliter range.[8]
-
Mandatory Visualization
Signaling Pathway of Topoisomerase I Inhibition
References
- 1. Facebook [cancer.gov]
- 2. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
Lurtotecan and Lurbinectedin: A Comparative Analysis of Their Mechanisms of Action in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two anticancer agents, lurtotecan and lurbinectedin. While both compounds target fundamental cellular processes to induce tumor cell death, they do so through distinct molecular pathways. This analysis is based on available preclinical and clinical data to inform researchers and drug development professionals.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Lurbinectedin |
| Drug Class | Topoisomerase I Inhibitor | Selective Inhibitor of Oncogenic Transcription |
| Molecular Target | Topoisomerase I-DNA complex | Guanine residues in the DNA minor groove |
| Primary Effect | Inhibition of DNA replication and religation | Inhibition of transcription by blocking RNA Polymerase II |
| Downstream Consequences | DNA single and double-strand breaks, apoptosis | Transcription arrest, DNA double-strand breaks, apoptosis |
| Tumor Microenvironment Interaction | Not well-characterized | Modulates tumor-associated macrophages, reduces inflammatory cytokines |
This compound: A Topoisomerase I Inhibitor
This compound is a semi-synthetic analog of camptothecin, a class of compounds known for their ability to inhibit topoisomerase I.[1][2] This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix.
Mechanism of Action
The primary mechanism of action of this compound involves the stabilization of the covalent complex between topoisomerase I and DNA. Normally, topoisomerase I creates a transient single-strand break in the DNA, allows the DNA to unwind, and then reseals the break. This compound binds to this complex and prevents the religation step.[3] This leads to the accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of a double-strand DNA break, a highly cytotoxic lesion that triggers apoptotic cell death.
Beyond its direct impact on DNA replication, this compound has also been reported to inhibit RNA synthesis and promote the degradation of topoisomerase I itself, likely through the ubiquitin-proteasome pathway.[2][3]
Signaling Pathways and Cellular Effects
The induction of DNA double-strand breaks by this compound activates DNA damage response (DDR) pathways, leading to cell cycle arrest and ultimately apoptosis. The apoptotic cascade initiated by camptothecins can involve the activation of caspases and is linked to the mitochondrial pathway, including the release of cytochrome c.[4][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Effects of the Anti-Tumor Agents Trabectedin and Lurbinectedin on Immune Cells of the Tumor Microenvironment [frontiersin.org]
- 4. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lurtotecan
The proper disposal of lurtotecan, a potent topoisomerase I inhibitor used in cancer research, is a critical component of laboratory safety and environmental protection.[1][2] As a cytotoxic compound, this compound requires stringent handling and disposal procedures to prevent occupational exposure and contamination of ecosystems. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this compound waste safely and in compliance with regulations.
Core Safety and Disposal Information
All personnel handling this compound must be thoroughly trained in the management of cytotoxic agents.[3][4] The following table summarizes key safety and disposal parameters for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear a gown, head cover, mask, goggles, double chemotherapy gloves, and appropriate footwear. | [3][5] |
| Waste Containers | Use rigid, leak-proof, and clearly labeled containers with a cytotoxic hazard symbol. For non-sharps, use yellow and purple-colored waste bags. For sharps, use a purple-lidded sharps container. | [3][6] |
| Waste Segregation | Segregate this compound waste from other waste streams. Do not mix with other hazardous or non-hazardous waste. | [3][6][7] |
| Labeling | All waste containers must be clearly labeled with a cytotoxic warning. | [3] |
| Storage of Waste | Store cytotoxic waste in a contained, isolated, and well-ventilated area, preferably with negative air pressure. | [3] |
| Disposal Method | Dispose of contents and containers at an approved waste disposal plant. High-temperature incineration is the recommended final disposal method. | [8] |
| Environmental Hazard | This compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment. | [8] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling any this compound waste, all personnel must don the appropriate PPE as outlined in the table above. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
2. Waste Segregation and Containment:
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be immediately placed in a designated, puncture-resistant, and leak-proof sharps container with a purple lid.[6]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, absorbent pads, and vials should be placed in double-layered, purple and yellow cytotoxic waste bags.[6]
-
Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain.[9] They should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste - this compound."
3. Labeling and Temporary Storage: All waste containers must be clearly and accurately labeled with the cytotoxic hazard symbol and the name of the primary hazardous agent (this compound).[3] Store these containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
4. Final Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste contractor. The final disposal method should be high-temperature incineration to ensure the complete destruction of the cytotoxic compounds.[6] Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[10]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from the risks associated with this cytotoxic compound.
References
- 1. This compound|CAS 149882-10-0|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. danielshealth.ca [danielshealth.ca]
- 4. kingstonhsc.ca [kingstonhsc.ca]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 8. This compound|149882-10-0|MSDS [dcchemicals.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
